Ceramides (non-hydroxy) (50 mg)
Description
Classification and Structural Diversity of Non-hydroxy Ceramide Species
The diversity of non-hydroxy ceramides (B1148491) arises from variations in their core components: the sphingoid base and the non-hydroxy fatty acid moiety. This structural heterogeneity is key to their varied biological functions.
Amide-linked Sphingoid Base and Non-hydroxy Fatty Acid Moiety
The fundamental structure of a ceramide consists of a long-chain amino alcohol, known as a sphingoid base, linked to a fatty acid via an amide bond. cosmeticsandtoiletries.comnih.gov In non-hydroxy ceramides, the fatty acid component lacks a hydroxyl group. typology.com The sphingoid bases themselves can vary, with common examples in humans being sphingosine (B13886), dihydrosphingosine, phytosphingosine (B30862), and 6-hydroxysphingosine. cosmeticsandtoiletries.comnih.gov This combination of different sphingoid bases with a non-hydroxy fatty acid gives rise to a wide array of distinct non-hydroxy ceramide species. researchgate.netnih.gov
Nomenclature of Non-hydroxy Ceramide Subclasses (e.g., CER[NS], CER[NP], CER[NDS])
To systematically classify the vast number of ceramide structures, a nomenclature based on the chemical makeup of the molecule has been adopted. cosmeticsandtoiletries.com This system uses a two-letter code to denote the type of fatty acid and sphingoid base. For non-hydroxy ceramides, the first letter is "N" for the non-hydroxy fatty acid. typology.com The second letter represents the specific sphingoid base: "S" for sphingosine, "P" for phytosphingosine, and "DS" for dihydrosphingosine. cosmeticsandtoiletries.comnih.gov
Thus, the common subclasses of non-hydroxy ceramides are designated as:
CER[NS]: Ceramide with a non-hydroxy fatty acid and a sphingosine base. researchgate.netnih.gov
CER[NP]: Ceramide with a non-hydroxy fatty acid and a phytosphingosine base. researchgate.netlipotype.com
CER[NDS]: Ceramide with a non-hydroxy fatty acid and a dihydrosphingosine base. researchgate.netlipotype.com
This standardized nomenclature allows for clear and precise communication in research and clinical settings. nih.gov
| Ceramide Subclass | Sphingoid Base | Fatty Acid Type |
| CER[NS] | Sphingosine | Non-hydroxy |
| CER[NP] | Phytosphingosine | Non-hydroxy |
| CER[NDS] | Dihydrosphingosine | Non-hydroxy |
Fatty Acyl Chain Length Heterogeneity in Non-hydroxy Ceramides (e.g., C16-C30, C22+, C24, C26)
A significant aspect of non-hydroxy ceramide diversity is the length of the fatty acyl chain. These chains can vary considerably, typically ranging from 16 to 30 carbon atoms (C16-C30). typology.com The specific length of the fatty acid chain has profound implications for the biological function of the ceramide molecule. nih.gov
Long-chain (e.g., C16, C18) and very-long-chain (VLCFA; C20 and longer) ceramides exhibit different properties and are involved in distinct cellular processes. nih.govnih.govmdpi.com For instance, ceramides with very long-chain fatty acids (≥C28) are crucial for the skin's water permeability barrier. nih.gov Research has shown that specific chain lengths, such as C24 and C26, are particularly abundant in certain tissues and play specialized roles. nih.govnih.gov For example, C24 ceramide levels have been found to increase in brain tissue with aging. nih.gov The heterogeneity in fatty acyl chain length adds another layer of complexity and functional specificity to the family of non-hydroxy ceramides.
Historical Perspectives on Non-hydroxy Ceramide Research
The understanding of ceramides has evolved significantly over time. Initially viewed as simple structural lipids, their role as dynamic signaling molecules has become increasingly apparent.
Discovery of the Sphingomyelin (B164518) Cycle and its Relation to Ceramide Generation
A pivotal moment in ceramide research was the discovery of the sphingomyelin cycle. This metabolic pathway revealed that sphingomyelin, a major component of cell membranes, could be hydrolyzed by the enzyme sphingomyelinase to generate ceramide. nih.govnih.gov This finding was crucial as it demonstrated that ceramide levels could be rapidly and dynamically regulated in response to cellular stimuli, a hallmark of a signaling molecule. nih.gov The sphingomyelin cycle established a direct link between an abundant membrane lipid and the generation of a bioactive second messenger, setting the stage for the exploration of ceramide's role in a multitude of cellular events. nih.gov
Overview of Biological Significance of Non-hydroxy Ceramides as Lipid Messengers
Non-hydroxy ceramides are now firmly established as important lipid messengers involved in a plethora of cellular processes. nih.govcreative-proteomics.com Their bioactive nature means they can influence cell behavior and fate in profound ways. wikipedia.org
Research has implicated non-hydroxy ceramides in the regulation of:
Apoptosis (Programmed Cell Death): Ceramides can induce apoptosis, a critical process for removing damaged or unwanted cells. creative-proteomics.com
Cell Growth and Proliferation: They can arrest the cell cycle, thereby inhibiting proliferation. wikipedia.orgnih.gov
Cellular Senescence: Elevated ceramide levels have been observed in aging cells. nih.gov
Inflammation: Ceramides are involved in inflammatory responses. wikipedia.orgnih.gov
The ability of non-hydroxy ceramides to act as signaling molecules is thought to occur through two main mechanisms. One hypothesis suggests that they alter the biophysical properties of cell membranes, leading to the formation of ceramide-rich platforms that can recruit and activate downstream signaling proteins. wikipedia.orgnih.gov Another model proposes that ceramides can directly interact with and modulate the activity of specific effector proteins, such as protein kinases and phosphatases. nih.gov The diverse biological roles of non-hydroxy ceramides underscore their importance in maintaining cellular and organismal homeostasis. creative-proteomics.com
Properties
Molecular Formula |
C36H71NO3 |
|---|---|
Molecular Weight |
566 |
Synonyms |
Ceramide, with mostly non-hydroxy acyl groups |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Non Hydroxy Ceramides
De Novo Synthesis Pathway
The de novo synthesis of non-hydroxy ceramides (B1148491) is a multi-step process that occurs primarily in the endoplasmic reticulum. wikipedia.orgresearchgate.net This pathway builds ceramides from simple precursors to meet the demands of rapidly dividing cells. mdpi.com
Initiation by Serine Palmitoyltransferase (SPT) Activity and Regulation
The de novo synthesis of ceramides begins with the condensation of the amino acid L-serine and the fatty acid palmitoyl-CoA. mdpi.comnih.gov This reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT), which is the rate-limiting step of this pathway. nih.govresearchgate.netnih.gov The product of this initial reaction is 3-ketosphinganine. wikipedia.orgresearchgate.net SPT is a multi-subunit enzyme complex, and its activity is tightly regulated to maintain sphingolipid homeostasis. ontosight.airesearchgate.net
The regulation of SPT activity is complex and occurs through several mechanisms:
Transcriptional Regulation: The expression of genes encoding SPT subunits can be controlled by transcription factors, leading to an increase or decrease in enzyme production. ontosight.ai
Post-translational Modification: SPT activity can be modulated by modifications such as phosphorylation or ubiquitination, which can affect the enzyme's stability, location within the cell, or activity. ontosight.ai
Metabolic Regulation: The availability of substrates like palmitoyl-CoA, as well as the presence of inhibitors or activators, directly influences SPT activity. ontosight.ai A key aspect of this regulation involves a family of endoplasmic reticulum membrane proteins called ORMDLs (in mammals) or Orms (in yeast). nih.govnih.gov These proteins form a stable complex with SPT and act as sensors for ceramide levels. nih.govnih.gov When ceramide levels are high, the ORMDL-SPT complex is inhibited, thus reducing further ceramide synthesis in a classic feedback inhibition loop. researchgate.netnih.gov This interaction is highly specific, with ceramide binding directly to the SPT/ORMDL complex. researchgate.netnih.gov
Inhibitors: Myriocin is a potent inhibitor of SPT. mdpi.com
Role of 3-keto-sphingosine Reductase in Sphinganine (B43673) Formation
Following its synthesis by SPT, 3-ketosphinganine is rapidly reduced to sphinganine (also known as dihydrosphingosine). wikipedia.orgresearchgate.netnih.gov This reaction is catalyzed by the enzyme 3-keto-sphingosine reductase (KSR), which utilizes NADPH as a reducing agent. youtube.comresearchgate.net This step is essential for the formation of the sphingoid base backbone of all sphingolipids. libretexts.org
Ceramide Synthase (CerS) Isoforms (CerS1-6) and their Acyl-CoA Substrate Specificity for Dihydroceramide (B1258172) Synthesis
The next step in the de novo pathway is the acylation of sphinganine to form dihydroceramide. researchgate.netnih.gov This reaction is catalyzed by a family of enzymes known as ceramide synthases (CerS), which are integral membrane proteins of the endoplasmic reticulum. nih.govresearchgate.net In mammals, there are six different CerS isoforms (CerS1-6). nih.govnih.gov A crucial feature of these isoforms is their distinct but sometimes overlapping specificity for fatty acyl-CoA substrates of varying chain lengths. researchgate.netnih.gov This specificity is what largely determines the diversity of dihydroceramides and, subsequently, ceramides within a cell. researchgate.netnih.gov
Each CerS isoform preferentially synthesizes dihydroceramides with specific acyl chain lengths:
| Ceramide Synthase Isoform | Primary Acyl-CoA Substrate(s) | Primary Tissue Expression |
| CerS1 | C18-CoA | Brain, Skeletal Muscle, Testis nih.govwikipedia.orgnih.gov |
| CerS2 | C22-CoA, C24-CoA (Very-long-chain) | Liver, Kidney researchgate.netnih.govmdpi.com |
| CerS3 | C24-CoA and longer | Skin, Testis nih.gov |
| CerS4 | C18-CoA to C22-CoA | Skin, Leukocytes, Heart, Liver nih.gov |
| CerS5 | C16-CoA | Kidney nih.govresearchgate.net |
| CerS6 | C16-CoA | Kidney nih.govresearchgate.net |
The tissue-specific expression of these isoforms contributes to the unique sphingolipid profiles of different organs and their associated physiological and pathophysiological roles. nih.gov For instance, CerS1 is the predominant isoform in most neurons. wikipedia.org
Dihydroceramide Desaturase (DES1) Function in Non-hydroxy Ceramide Formation
The final step in the de novo synthesis of non-hydroxy ceramides is the conversion of dihydroceramide to ceramide. wikipedia.orgnih.gov This reaction is catalyzed by the enzyme dihydroceramide desaturase 1 (DES1), also known as Degs1. medchemexpress.comnih.gov DES1 is primarily located in the endoplasmic reticulum and introduces a critical 4,5-trans-double bond into the sphingoid base of dihydroceramide. medchemexpress.comnih.govwikipedia.org This desaturation step is what distinguishes ceramide from its precursor, dihydroceramide, and is essential for the formation of most biologically active ceramides. nih.govphysiology.org The reaction requires molecular oxygen and a cofactor such as NADH or NADPH. nih.gov The activity of DES1 can be inhibited by certain compounds, including GT-11. nih.govwikipedia.org
Sphingomyelin (B164518) Hydrolysis Pathway
In addition to de novo synthesis, non-hydroxy ceramides can be generated through the hydrolysis of sphingomyelin, a major phospholipid component of cell membranes. mdpi.comwikipedia.org This pathway is often referred to as the sphingomyelinase pathway and provides a rapid mechanism for ceramide production in response to various cellular stimuli. mdpi.comresearchgate.net
Neutral Sphingomyelinase (nSMase) Activity and Regulation
The hydrolysis of sphingomyelin to ceramide and phosphocholine (B91661) is catalyzed by a class of enzymes called sphingomyelinases (SMases). nih.govnih.gov Based on their optimal pH for activity, SMases are categorized as acidic, neutral, or alkaline. nih.gov Neutral sphingomyelinases (nSMases) are particularly important in ceramide signaling and are activated by a wide range of stimuli, including inflammatory cytokines like TNF-α and oxidative stress. nih.govnih.gov
There are several isoforms of nSMase, with nSMase2 being the most predominant in many cellular systems. nih.gov The regulation of nSMase activity is multifaceted:
Activators: Anionic phospholipids, such as phosphatidylserine, can increase nSMase activity. nih.gov Pro-inflammatory cytokines are also potent activators. nih.gov
Protein Interactions: nSMase activity can be regulated through its interaction with other proteins. For example, in response to TNF-α, nSMase2 is recruited to the plasma membrane through a protein complex that includes a protein called FAN (Factor Associated with Neutral sphingomyelinase). nih.gov
Inhibitors: Cellular glutathione (B108866) levels can inhibit nSMase activity. nih.gov
This pathway, by rapidly generating ceramides, plays a significant role in various cellular processes, including apoptosis (programmed cell death) and inflammatory responses. researchgate.netnih.gov
Acid Sphingomyelinase (aSMase) Activity and Regulation
Acid sphingomyelinase (aSMase), encoded by the SMPD1 gene, is a key enzyme in the generation of ceramide from sphingomyelin. wikipedia.org It catalyzes the hydrolysis of sphingomyelin into ceramide and phosphorylcholine. wikipedia.org This enzyme exists in two primary forms, a lysosomal (L-SMase) and a secretory (S-SMase) form, which arise from the differential trafficking of a common protein precursor. nih.gov Both forms play crucial roles in cellular signaling, particularly in response to stress.
The activity of aSMase is optimal at an acidic pH of 4.5-5.5, which is characteristic of the endo-lysosomal compartment where L-SMase is primarily located. nih.gov However, the enzyme's activity is not solely dependent on pH. Various factors, including lipids, cations, and redox status, can influence its function. wikipedia.org For instance, aSMase activity is enhanced in environments enriched with lysobisphosphatidic acid (LBPA) or phosphatidylinositol (PI), while phosphorylated derivatives of PI inhibit its activity. wikipedia.org Zinc ions are also essential for the activity of both L-SMase and S-SMase. oup.com
Regulation of aSMase activity is critical for controlling ceramide levels. Cellular stress is a major trigger for aSMase activation. nih.gov A variety of stimuli, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), can upregulate S-SMase secretion. nih.gov Interestingly, this increase in secreted activity does not always lead to a corresponding decrease in lysosomal activity, suggesting a complex regulatory mechanism that may involve changes in protein stability. nih.gov In response to certain stimuli, L-SMase can also be translocated to the outer leaflet of the plasma membrane, where it can act on sphingomyelin present in the extracellular environment. oup.com
Salvage Pathway Dynamics
Reacylation of Sphingosine (B13886) by Ceramide Synthases
A key step in the salvage pathway is the reacylation of sphingosine to form ceramide. This reaction is catalyzed by a family of enzymes known as ceramide synthases (CerS). nih.govnih.gov There are six known mammalian CerS isoforms (CerS1-6), each exhibiting a preference for specific fatty acyl-CoA chain lengths. mdpi.com This specificity in acyl chain usage leads to the generation of a diverse pool of ceramide species, each with potentially distinct biological functions.
The re-acylation of sphingosine is a critical control point in sphingolipid metabolism. The availability of both sphingosine, derived from the breakdown of complex sphingolipids, and fatty acyl-CoAs will influence the rate and type of ceramide produced. mdpi.com The salvage pathway, therefore, provides a mechanism for the cell to fine-tune its ceramide profile in response to various signals and metabolic states.
Glucosylceramidase-Mediated Conversion of Glucosylceramide to Ceramide
Another important route for ceramide generation within the salvage pathway involves the hydrolysis of glucosylceramide. This reaction is catalyzed by glucosylceramidase (also known as glucocerebrosidase or GBA), an enzyme that cleaves the glucosidic bond between glucose and ceramide. ontosight.ai This process is essential for the turnover of glucocerebrosides (B1249061) and the maintenance of cellular membrane integrity. ontosight.ai
Glucosylceramidase is a lysosomal hydrolase that functions optimally in the acidic environment of the lysosome. ontosight.aiuniversiteitleiden.nl Its activity can be enhanced by activator proteins like saposin C, which helps the enzyme interact with its lipid substrate. ontosight.ai The degradation of glucosylceramide to ceramide is a critical step in the recycling of glycosphingolipids, contributing to the pool of ceramide available for various cellular functions or further metabolic conversions. nih.gov
Catabolism and Interconversion of Non-hydroxy Ceramides
Ceramides are not static molecules; they are subject to further metabolic conversions that either lead to their degradation or their transformation into other bioactive sphingolipids.
Ceramidase Activity (Acid and Neutral) in Hydrolysis to Sphingosine and Fatty Acids
The primary catabolic fate of ceramide is its hydrolysis into sphingosine and a free fatty acid, a reaction catalyzed by a group of enzymes called ceramidases. mdpi.com These enzymes are classified based on their optimal pH into acid, neutral, and alkaline ceramidases. nih.gov
Acid ceramidase (ACDase) is located in the lysosomes and shows a preference for ceramides with short to medium-length fatty acid chains (C8-C14). mdpi.com It plays a crucial role in the lysosomal breakdown of ceramides.
Neutral ceramidase (NCDase) is found at the plasma membrane and in mitochondria and preferentially acts on ceramides with longer fatty acid chains, such as C16 and C18. mdpi.compsu.edu Its localization at the plasma membrane suggests a role in regulating sphingolipid signaling at the cell surface.
The activity of these ceramidases is critical for maintaining the balance between ceramide and sphingosine levels, two molecules with often opposing biological effects. nih.gov
Ceramide Kinase (CERK) Activity and Ceramide-1-Phosphate Formation
Ceramide can also be phosphorylated by the enzyme ceramide kinase (CERK) to form ceramide-1-phosphate (C1P). nih.gov This reaction represents a significant metabolic conversion, as C1P is itself a bioactive lipid with roles in cell proliferation, inflammation, and phagocytosis. nih.gov
Sphingosine Kinase (SK) Activity and Sphingosine-1-Phosphate (S1P) Formation from Sphingosine
The phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P) is a critical regulatory point in sphingolipid metabolism, catalyzed by the enzyme sphingosine kinase (SK). This process is central to the "sphingolipid rheostat," a concept that describes the balance between the levels of pro-apoptotic ceramide and sphingosine, and the pro-survival S1P, which ultimately determines a cell's fate. mdpi.com An increase in the cellular concentration of S1P generally shifts the equilibrium towards cell survival, proliferation, and migration, while an accumulation of ceramide tends to promote apoptosis, growth arrest, and senescence. mdpi.com
There are two primary isoforms of sphingosine kinase in mammals, SphK1 and SphK2, which are products of different genes and exhibit distinct subcellular localizations and functions. wikipedia.orgnih.gov Both enzymes catalyze the ATP-dependent phosphorylation of sphingosine to generate S1P. wikipedia.orgnih.gov
Sphingosine Kinase 1 (SphK1) is typically found in the cytoplasm of resting cells. wikipedia.org Upon activation by various stimuli such as growth factors, cytokines, and hormones, SphK1 translocates to the plasma membrane. nih.gov This translocation is crucial for its function, as it brings the enzyme into proximity with its substrate, sphingosine, which is enriched in this cellular compartment. nih.gov The activation of SphK1 is a key step in initiating S1P-mediated signaling. nih.gov
Sphingosine Kinase 2 (SphK2) , in contrast, is predominantly localized within the nucleus, mitochondria, and the endoplasmic reticulum. nih.govfrontiersin.org The generation of S1P by SphK2 in these specific organelles suggests its involvement in intracellular signaling pathways, distinct from the extracellular signaling mediated by S1P produced by SphK1. For instance, mitochondrial SphK2 has been implicated in regulating cell growth and apoptosis. nih.gov
The S1P generated can act as a signaling molecule both intracellularly and extracellularly. nih.gov Once produced, S1P can be exported out of the cell where it binds to a family of five specific G protein-coupled receptors (S1PRs) on the cell surface, initiating a cascade of downstream signaling events that regulate a wide array of cellular processes including cell survival, motility, angiogenesis, and inflammatory responses. wikipedia.orgnih.gov
The balance between S1P and ceramide is tightly controlled. S1P can be dephosphorylated back to sphingosine by S1P phosphatases or irreversibly cleaved by S1P lyase, an enzyme located in the endoplasmic reticulum. nih.govfrontiersin.org This intricate regulation of SK activity and S1P levels is vital for maintaining cellular homeostasis. mdpi.com
Subcellular Localization of Ceramide Metabolic Enzymes
The metabolism of ceramides is a highly compartmentalized process, with specific enzymatic reactions occurring in distinct subcellular locations. This spatial organization is crucial for regulating the flux of sphingolipid intermediates and for determining their ultimate biological functions. The localization of these enzymes dictates where specific sphingolipids are synthesized, degraded, and where they can exert their signaling roles.
The de novo synthesis of ceramide is initiated at the endoplasmic reticulum (ER). researchgate.net From the ER, ceramide can be transported to other organelles for the synthesis of more complex sphingolipids or for its involvement in signaling pathways. researchgate.net The key enzymes involved in the metabolism of non-hydroxy ceramides are distributed across various cellular compartments.
| Enzyme | Subcellular Localization(s) | Function | References |
| Serine Palmitoyltransferase (SPT) | Endoplasmic Reticulum | Catalyzes the first committed step in de novo sphingolipid synthesis. | nih.gov |
| Ceramide Synthase (CerS) | Endoplasmic Reticulum, Mitochondria (Outer and Inner Membranes), Mitochondria-Associated Membrane (MAM) | Acylates a sphingoid base to form ceramide. | nih.govnih.govportlandpress.com |
| Dihydroceramide Desaturase (DES1) | Endoplasmic Reticulum | Introduces a double bond into dihydroceramide to form ceramide. | nih.gov |
| Sphingomyelin Synthase 1 (SMS1) | Golgi Apparatus (lumen) | Synthesizes sphingomyelin from ceramide and phosphatidylcholine. | nih.govportlandpress.com |
| Sphingomyelin Synthase 2 (SMS2) | Plasma Membrane (outer leaflet) | Synthesizes sphingomyelin locally at the plasma membrane. | nih.govportlandpress.com |
| Acid Sphingomyelinase (aSMase) | Lysosomes, Secreted to the exterior of the cell surface | Hydrolyzes sphingomyelin to ceramide in acidic environments. | portlandpress.com |
| Neutral Sphingomyelinase (nSMase) | Plasma Membrane (inner leaflet), Golgi Apparatus, Endoplasmic Reticulum | Hydrolyzes sphingomyelin to ceramide at neutral pH. | researchgate.netportlandpress.com |
| Acid Ceramidase (AC) | Lysosomes | Hydrolyzes ceramide to sphingosine and a fatty acid. | nih.gov |
| Neutral Ceramidase (NC) | Plasma Membrane, Mitochondria | Hydrolyzes ceramide to sphingosine and a fatty acid at neutral pH. | nih.govnih.gov |
| Alkaline Ceramidase 1 (ACER1) | Endoplasmic Reticulum | Hydrolyzes ceramide, important in keratinocyte differentiation. | nih.gov |
| Alkaline Ceramidase 2 (ACER2) | Golgi Complex | Hydrolyzes ceramide, involved in programmed cell death. | nih.gov |
| Alkaline Ceramidase 3 (ACER3) | Endoplasmic Reticulum, Golgi Apparatus | Hydrolyzes phytoceramide. | nih.gov |
| Ceramide Kinase (CERK) | Golgi Complex, Plasma Membrane (translocates from Golgi) | Phosphorylates ceramide to form ceramide-1-phosphate. | nih.govnih.govnih.gov |
| Sphingosine Kinase 1 (SphK1) | Cytosol (translocates to Plasma Membrane upon activation) | Phosphorylates sphingosine to sphingosine-1-phosphate. | wikipedia.org |
| Sphingosine Kinase 2 (SphK2) | Nucleus, Mitochondria, Endoplasmic Reticulum | Phosphorylates sphingosine to sphingosine-1-phosphate. | nih.govfrontiersin.org |
| S1P Lyase | Endoplasmic Reticulum | Irreversibly degrades sphingosine-1-phosphate. | nih.gov |
This intricate distribution of enzymes ensures that the generation and degradation of bioactive sphingolipids like ceramide and S1P are tightly controlled in specific cellular microenvironments, allowing for precise regulation of their diverse signaling functions. For example, ceramide generated in the mitochondria is strongly implicated in apoptosis, while S1P produced at the plasma membrane can promote cell survival through receptor-mediated signaling. nih.govnih.gov The transport of ceramide from its site of synthesis in the ER to other organelles, such as the Golgi for sphingomyelin synthesis, is facilitated by vesicular transport and protein carriers like the ceramide transporter (CERT). researchgate.netresearchgate.net
Cellular and Molecular Functions of Non Hydroxy Ceramides
Roles in Membrane Structure and Dynamics
The integration and behavior of non-hydroxy ceramides (B1148491) within cellular membranes are fundamental to their function. They are not merely passive structural components but actively modulate the physical properties of the lipid bilayer.
Integration into Cell Membranes and Lipid Bilayers
Non-hydroxy ceramides, composed of a sphingosine (B13886) base and a non-hydroxy fatty acid, are integral components of cellular membranes, particularly prominent in the stratum corneum of the epidermis. lipotype.com In this outermost layer of the skin, they are crucial for establishing the epidermal barrier, which protects against environmental stressors and prevents transepidermal water loss. lipotype.comlipotype.com
The biosynthesis of these ceramides primarily occurs in the endoplasmic reticulum. spandidos-publications.com From there, they are transported to the Golgi apparatus, where they can be further metabolized into other sphingolipids like sphingomyelin (B164518) and glucosylceramides. spandidos-publications.comnih.gov Ultimately, they are delivered to the plasma membrane and can be released into the extracellular space to form the multilamellar lipid barrier between corneocytes. spandidos-publications.comspandidos-publications.com The integration of non-hydroxy ceramides into the lipid bilayer is driven by their hydrophobic nature. researchgate.net
| Location of Integration | Primary Function |
| Stratum Corneum (Skin) | Formation of the epidermal permeability barrier. lipotype.comlipotype.com |
| Plasma Membrane | Structural component and precursor for signaling events. nih.govmdpi.com |
| Endoplasmic Reticulum | Site of synthesis. spandidos-publications.com |
| Golgi Apparatus | Site of further metabolism and packaging. spandidos-publications.comnih.gov |
Influence on Membrane Rigidity and Fluidity
Studies have shown that saturated ceramides are particularly effective at increasing membrane order and can even induce the separation of the membrane into distinct gel and fluid phases. elsevierpure.com In contrast, unsaturated ceramides have a lesser effect on membrane organization. elsevierpure.com This ability to modulate membrane fluidity is critical for various cellular functions that depend on a specific membrane physical state.
Key Research Findings on Ceramide-Induced Membrane Ordering:
| Ceramide Type | Effect on Membrane | Reference |
|---|---|---|
| Saturated Ceramides | Strongly increase membrane order; promote gel/fluid phase separation. | elsevierpure.com |
| Unsaturated Ceramides | Lower ability to form gel domains at physiological temperatures. | elsevierpure.com |
Modulation of Lipid Raft Formation and Coalescence
Lipid rafts are specialized microdomains within the cell membrane enriched in sphingolipids and cholesterol, which serve as platforms for organizing signaling molecules. youtube.com Non-hydroxy ceramides play a significant role in the dynamics of these rafts. nih.govnih.gov
The generation of ceramides within lipid rafts, often through the enzymatic activity of sphingomyelinase on sphingomyelin, can lead to the coalescence of smaller, pre-existing rafts into larger, more stable platforms. nih.govnih.govelsevierpure.com These larger structures are often referred to as "signaling platforms" and are thought to be crucial for amplifying and propagating cellular signals, such as those involved in apoptosis. nih.govnih.gov The ability of ceramides to induce this coalescence is attributed to their unique hydrogen-bonding capabilities and their propensity to form highly ordered domains. nih.govmdpi.com
Impact on Membrane Permeabilization, Vesiculation, and Trafficking
Beyond influencing membrane fluidity and raft organization, non-hydroxy ceramides can directly alter the barrier function of membranes. They have been shown to induce membrane permeabilization, allowing the passage of solutes and even large molecules like proteins. researchgate.netnih.govnih.gov This effect is thought to be related to the formation of ceramide-rich domains and the induction of negative monolayer curvature, which can destabilize the bilayer structure. nih.gov
Furthermore, non-hydroxy ceramides are implicated in processes of membrane vesiculation and trafficking. nih.govnih.gov They are involved in the biogenesis of extracellular vesicles (EVs), including exosomes and microvesicles. nih.gov The formation of ceramide-enriched domains can facilitate the budding of vesicles from the plasma membrane and the formation of intraluminal vesicles within multivesicular bodies, which are precursors to exosomes. nih.gov This highlights the role of non-hydroxy ceramides in intercellular communication through the transport of bioactive molecules within EVs.
Involvement in Intracellular Signaling Cascades
Non-hydroxy ceramides are not just structural lipids; they are potent bioactive molecules that function as second messengers in a multitude of cellular signaling pathways.
Function as Second Messengers in Cellular Responses
The generation of non-hydroxy ceramides in response to various extracellular stimuli and cellular stresses is a key event in intracellular signaling. nih.govnih.govmdpi.com They are considered second messengers because their appearance or increased concentration within the cell triggers a cascade of downstream events. These signaling functions are diverse and can lead to profound cellular outcomes.
Changes in the levels of non-hydroxy ceramides at the plasma membrane can initiate signaling pathways that regulate:
Apoptosis (Programmed Cell Death): An increase in ceramide levels is a well-established trigger for apoptosis in many cell types. mdpi.comnih.gov
Cell Proliferation and Differentiation: Ceramides can inhibit cell proliferation and promote differentiation. spandidos-publications.commdpi.com
Cell Cycle Arrest: They can cause a halt in the cell cycle. nih.gov
Cellular Senescence: Ceramides are also involved in the process of cellular aging. nih.gov
The signaling role of ceramides is tightly regulated by their synthesis through de novo pathways, the breakdown of sphingomyelin by sphingomyelinases, and salvage pathways. spandidos-publications.commdpi.com The specific cellular response to ceramides can depend on their subcellular location, their acyl chain length, and the local lipid environment. nih.govnih.gov
Regulation of Protein Phosphorylation Events
Non-hydroxy ceramides are pivotal lipid second messengers that exert significant influence over cellular signaling cascades, primarily by modulating the phosphorylation state of key regulatory proteins. Their ability to directly or indirectly interact with protein kinases and phosphatases allows them to control a wide array of cellular processes, from proliferation and growth arrest to apoptosis.
Activation of Protein Phosphatase 2A (PP2A) and Dephosphorylation of Targets (e.g., AKT/PKB)
Non-hydroxy ceramides are recognized as specific activators of Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase. wikipedia.org This activation is a critical mechanism through which ceramides execute their signaling functions. The interaction is highly specific, with studies demonstrating that only the heterotrimeric form of PP2A is activated by ceramides, while the catalytic subunit alone or the dimeric form remains unaffected. nih.gov The presence of the B subunit within the PP2A holoenzyme is essential for ceramide-mediated activation. nih.gov
Cell-permeable ceramide analogs, such as C2 and C6-ceramide, have been shown to activate PP2A. nih.govnih.gov The activation is also dependent on the structure of the ceramide molecule itself. For instance, D-erythro-C6 ceramide can activate the catalytic subunit of PP2A, whereas its saturated counterpart, D-erythro-dihydro-C6 ceramide, acts as an inhibitor. nih.gov This highlights the importance of the 4,5-trans double bond in the sphingoid backbone for PP2A activation. nih.govnih.gov
One of the most significant downstream consequences of PP2A activation by non-hydroxy ceramides is the dephosphorylation of the protein kinase B (PKB), also known as Akt. Akt is a crucial node in cell survival and proliferation pathways. Ceramide-activated PP2A specifically targets the serine 473 residue of Akt, leading to its dephosphorylation and subsequent inactivation. nih.gov This inhibitory effect on the Akt pathway is a key contributor to the anti-proliferative and pro-apoptotic effects of ceramides. nih.govnih.gov For example, the addition of C2 or C6-ceramide to cells can cause a 50-60% reduction in Akt activation. nih.gov This dephosphorylation event is sensitive to phosphatase inhibitors like okadaic acid, further confirming the role of a ceramide-activated phosphatase. nih.gov
In endothelial cells, ceramide accumulation leads to the association of ceramide with the inhibitor 2 of PP2A (I2PP2A), disrupting its interaction with PP2A and allowing PP2A to translocate to the plasma membrane where it can dephosphorylate targets like endothelial nitric oxide synthase (eNOS), another process linked to Akt signaling. uiowa.eduelsevierpure.com
| Key Findings on Ceramide-Mediated PP2A Activation and Akt Dephosphorylation | Reference |
| Non-hydroxy ceramides specifically activate the heterotrimeric form of Protein Phosphatase 2A (PP2A). | nih.gov |
| The B subunit of the PP2A holoenzyme is required for ceramide activation. | nih.gov |
| D-erythro-C6 ceramide activates PP2A, while D-erythro-dihydro-C6 ceramide inhibits it. | nih.gov |
| Ceramide-activated PP2A leads to the dephosphorylation of Akt/PKB at serine 473. | nih.gov |
| Cell-permeable ceramides (C2, C6) can reduce Akt activation by 50-60%. | nih.gov |
| In endothelial cells, ceramides disrupt the I2PP2A-PP2A complex, promoting PP2A activity at the plasma membrane. | uiowa.eduelsevierpure.com |
Inhibition of Protein Kinase Czeta (PKCζ)
Non-hydroxy ceramides can also regulate protein phosphorylation by inhibiting specific isoforms of Protein Kinase C (PKC). A notable target is the atypical PKC isoform, PKCζ. Research indicates that ceramides can lead to the inhibition of Akt phosphorylation through the activation of PKCζ. nih.gov Specifically, C6-ceramide has been shown to induce PKCζ activity and promote its association with Akt. nih.gov This interaction ultimately results in decreased phosphorylation of Akt, contributing to the growth-inhibitory effects of ceramides. nih.gov Overexpression of a dominant-negative mutant of PKCζ can abolish the ability of ceramide to decrease platelet-derived growth factor-induced Akt phosphorylation. nih.gov
In the context of insulin (B600854) signaling in rat adipocytes, pretreatment with C6-ceramide was found to suppress the membrane translocation and activity of PKCζ, which is downstream of PI3K. nih.gov This suggests that ceramide's interference with the PI3K/Akt pathway can also involve the modulation of PKCζ activity, contributing to insulin resistance. nih.gov
| Ceramide's Effect on PKCζ and Downstream Signaling | Reference |
| C6-ceramide induces PKCζ activity and its association with Akt. | nih.gov |
| Ceramide-mediated activation of PKCζ leads to diminished Akt phosphorylation and growth arrest. | nih.gov |
| In adipocytes, C6-ceramide pretreatment suppresses insulin-induced membrane translocation and activity of PKCζ. | nih.gov |
Activation of Proline-directed Kinases (e.g., KSR)
A significant finding in ceramide signaling is the identification of Kinase Suppressor of Ras (KSR) as a ceramide-activated protein kinase. nih.gov KSR is a proline-directed serine/threonine kinase that plays a role in the Ras-Raf-MAPK signaling pathway. nih.govnih.gov Natural ceramides, at low nanomolar concentrations, can directly stimulate the autophosphorylation of KSR and enhance its ability to phosphorylate and activate Raf-1. nih.gov The activation of KSR by ceramide appears to be a specific event, as other lipid second messengers are ineffective. nih.gov The CA3 domain of KSR1, which is homologous to the C1 lipid-binding domain of atypical PKC, has been identified as a ceramide-binding moiety. nih.gov This direct interaction is crucial for the translocation of KSR1 to the plasma membrane, a critical step for its activation and subsequent signaling. nih.gov
| Ceramide Activation of KSR | Reference |
| Kinase Suppressor of Ras (KSR) is a ceramide-activated protein kinase. | nih.gov |
| Natural ceramides directly stimulate KSR autophosphorylation and its activation of Raf-1. | nih.gov |
| The CA3 domain of KSR1 is a specific ceramide-binding domain. | nih.gov |
| Ceramide binding is essential for the membrane translocation and activation of KSR1. | nih.gov |
Modulation of Mitogen-Activated Protein Kinases (MAPK) and Stress-Activated Protein Kinases (SAPK/JNK, p38 MAPK)
Non-hydroxy ceramides are potent modulators of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, particularly the stress-activated protein kinases (SAPK), which include c-Jun N-terminal kinase (JNK) and p38 MAPK. nih.govtmu.edu.twtmu.edu.tw The generation of ceramide in response to cellular stress, such as exposure to chemotherapeutic agents, can trigger the activation of these pathways, often leading to apoptosis. nih.govtmu.edu.twtmu.edu.tw
One mechanism by which ceramide activates these stress kinases involves the upregulation of the thioredoxin-interacting protein (Txnip). nih.govtmu.edu.twtmu.edu.tw Ceramide-induced expression of Txnip leads to the dissociation of thioredoxin from apoptosis signal-regulating kinase 1 (ASK1). This allows ASK1 to become active and subsequently phosphorylate and activate both p38 MAPK and JNK. nih.govtmu.edu.twtmu.edu.tw The activation of these kinases contributes to ceramide-induced apoptosis. nih.govtmu.edu.twtmu.edu.tw
| Ceramide's Role in MAPK/SAPK Activation | Reference |
| Ceramides activate the stress-activated protein kinases JNK and p38 MAPK. | nih.govtmu.edu.twtmu.edu.tw |
| Activation can be mediated by the upregulation of thioredoxin-interacting protein (Txnip). | nih.govtmu.edu.twtmu.edu.tw |
| Txnip upregulation leads to the activation of ASK1, an upstream kinase of p38 and JNK. | nih.govtmu.edu.twtmu.edu.tw |
| The ceramide-ASK1-p38/JNK pathway is implicated in apoptosis. | nih.govtmu.edu.twtmu.edu.tw |
Receptor-Mediated Non-hydroxy Ceramide Generation
The intracellular levels of non-hydroxy ceramides can be rapidly increased in response to the activation of various cell surface receptors. This receptor-mediated generation of ceramide is a key event in initiating downstream signaling cascades. For instance, the engagement of death receptors like Fas/CD95 or the tumor necrosis factor-alpha (TNF-α) receptor can trigger the hydrolysis of sphingomyelin by sphingomyelinases, leading to a surge in ceramide production. nih.govnih.gov
Crosstalk with Other Lipid Signaling Pathways (e.g., Ceramide/S1P Balance)
The cellular functions of non-hydroxy ceramides are intricately linked with other lipid signaling pathways, most notably the one involving sphingosine-1-phosphate (S1P). Ceramide and S1P often exert opposing biological effects, creating a dynamic balance often referred to as the "ceramide/S1P rheostat" that can determine the cell's fate. mdpi.com While ceramide is generally considered a pro-apoptotic and anti-proliferative molecule, S1P typically promotes cell survival, proliferation, and migration. mdpi.com
Regulation of Cell Fate Processes
Non-hydroxy ceramides, a specific class of the lipid second messenger ceramide, are integral players in the intricate signaling networks that govern fundamental cellular decisions. Their influence extends to the regulation of cell proliferation, the orderly dismantling of cells through apoptosis, and the process of cellular specialization known as differentiation.
Non-hydroxy ceramides are recognized as potent inhibitors of cell growth, capable of inducing cell cycle arrest in various cell types. nih.gov This inhibitory function is critical for maintaining tissue homeostasis and preventing uncontrolled proliferation, a hallmark of cancer.
Research has demonstrated that exogenous application of short-chain ceramide analogs, such as C2-ceramide, can effectively suppress the growth of human hepatocarcinoma Bel7402 cells by inducing cell cycle arrest, primarily in the G1 phase. nih.gov This process is associated with distinct molecular changes, including:
Increased expression of p21: A potent cyclin-dependent kinase (CDK) inhibitor that plays a crucial role in halting the cell cycle. nih.gov
Decreased expression of Cyclin D1 and CDK7: Key proteins that drive the progression of the cell cycle. nih.gov
Downregulation of c-myc and phospho-ERK1/2: Components of signaling pathways that promote cell proliferation. nih.gov
The growth-inhibitory effects of ceramides are not limited to cancer cells. In the context of the skin, ceramides are involved in the regulation of keratinocyte proliferation and differentiation, processes essential for the formation and maintenance of the epidermal barrier. spandidos-publications.com
Interactive Table: Key Molecular Changes in Ceramide-Induced Cell Cycle Arrest in Bel7402 Cells
| Protein | Effect of C2-Ceramide | Function |
| p21 | Increased Expression | Cyclin-dependent kinase inhibitor, halts cell cycle |
| Cyclin D1 | Decreased Expression | Promotes cell cycle progression |
| CDK7 | Decreased Expression | Promotes cell cycle progression |
| c-myc | Decreased Expression | Promotes cell proliferation |
| phospho-ERK1/2 | Decreased Expression | Promotes cell proliferation |
Ceramides are well-established as pro-apoptotic molecules, capable of initiating and executing the programmed cell death cascade. nih.govmdpi.com This function is a critical component of tissue development, immune response, and elimination of damaged or cancerous cells.
A key event in the intrinsic pathway of apoptosis is the permeabilization of the outer mitochondrial membrane (OMM), leading to the release of pro-apoptotic factors, most notably cytochrome c, into the cytosol. nih.gov Non-hydroxy ceramides, such as C16-ceramide, have been shown to directly induce this permeabilization by forming large channels in the OMM. nih.gov
These ceramide channels are not a result of a detergent-like effect on the membrane but rather represent specific, reversible permeability pathways. nih.gov The formation of these channels allows for the passage of small proteins, including cytochrome c and adenylate kinase, from the intermembrane space into the cytosol, thereby triggering the downstream apoptotic cascade. nih.gov The permeability of these channels has a molecular weight cut-off of approximately 60,000 Daltons. nih.gov
The release of cytochrome c into the cytosol initiates the formation of the apoptosome, a multi-protein complex that activates the initiator caspase, caspase-9. Activated caspase-9 then proceeds to activate effector caspases, such as caspase-3, which are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov
Studies have shown that ceramide-induced apoptosis is dependent on this mitochondrial/caspase pathway. nih.gov In radiosensitive cells, gamma-radiation induces ceramide generation, which in turn triggers mitochondrial collapse and the subsequent activation of caspases-9, -8, and -3. nih.gov Conversely, in radioresistant cells where ceramide generation is absent, this apoptotic pathway is not activated. nih.gov Interestingly, some research suggests that ceramide can also mediate a form of programmed cell death that is independent of caspases. nih.gov
The regulation of apoptosis by ceramides is intricately linked with the Bcl-2 family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.
Bcl-2 and Bcl-xL: These anti-apoptotic proteins can inhibit ceramide-induced apoptosis. Bcl-xL has been shown to directly interact with and destabilize ceramide channels in the mitochondrial outer membrane, thereby preventing the release of cytochrome c. nih.govnih.gov Furthermore, Bcl-2 can inhibit the nuclear import of the tumor suppressor protein p53 following DNA damage, a process that can be influenced by ceramide signaling. elsevierpure.com
Bax and Bak: These pro-apoptotic proteins promote apoptosis by forming pores in the mitochondrial outer membrane. Ceramide can act in concert with these proteins to induce cell death. For instance, the pro-apoptotic protein Bak can increase the activity of ceramide synthase in the mitochondrial outer membrane, leading to an accumulation of ceramide and subsequent apoptosis. nih.gov
p53: The tumor suppressor protein p53 plays a complex and often collaborative role with ceramide in inducing apoptosis. nih.gov Genotoxic stress can lead to p53-dependent accumulation of ceramide, culminating in cell death. nih.gov In some instances, ceramide can act downstream of p53. For example, C2-ceramide has been shown to induce cell death by elevating p53 levels, which in turn increases the Bax/Bcl-2 ratio and activates caspases. nih.gov Conversely, ceramide can also act upstream of p53, with some studies suggesting a positive feedback loop where C16-ceramide stabilizes p53, and p53, in turn, transcriptionally activates the gene for ceramide synthase 6 (CerS6), which specifically produces C16-ceramide. mdpi.com
Interactive Table: Interactions of Non-hydroxy Ceramides with Apoptotic Regulators
| Interacting Protein | Family | Effect of Interaction with Ceramide |
| Bcl-2 | Anti-apoptotic | Inhibits ceramide-induced apoptosis; may inhibit p53 nuclear import. nih.govelsevierpure.com |
| Bcl-xL | Anti-apoptotic | Destabilizes ceramide channels in the mitochondrial membrane. nih.govnih.gov |
| Bax | Pro-apoptotic | Works with ceramide to promote apoptosis; ceramide can increase Bax/Bcl-2 ratio. nih.govnih.gov |
| Bak | Pro-apoptotic | Can increase ceramide synthase activity in the mitochondria. nih.gov |
| p53 | Tumor Suppressor | Complex interplay; can be activated by ceramide or act upstream of ceramide accumulation. nih.govnih.govmdpi.com |
In addition to their roles in proliferation and apoptosis, non-hydroxy ceramides are also key regulators of cell differentiation, the process by which a less specialized cell becomes a more specialized cell type. nih.govnih.govresearchgate.net
A prime example of this is the differentiation of keratinocytes in the epidermis. nih.gov The synthesis of specific ceramide species is crucial for the formation of the skin's permeability barrier. spandidos-publications.com Exogenously applied non-hydroxy ceramides, such as N-stearoyldihydrosphingosine (NDS), can serve as precursors for the synthesis of a diverse range of ceramides required for this vital barrier. nih.gov
Furthermore, both NDS and N-stearoyl-phytosphingosine (NP) have been shown to enhance keratinocyte differentiation, as evidenced by the increased production of differentiation markers like involucrin (B1238512) and loricrin. nih.gov This indicates that non-hydroxy ceramides not only contribute structurally to the epidermal barrier but also actively signal to promote the differentiation process itself.
Role in Cellular Senescence
Non-hydroxy ceramides are significant contributors to the process of cellular senescence, a state of irreversible growth arrest. Research has demonstrated a marked increase in endogenous ceramide levels as cells, such as human diploid fibroblasts, enter the senescent phase. nih.gov This accumulation is not a passive byproduct of aging but an active process, as evidenced by the discovery of elevated neutral sphingomyelinase activity in senescent cells, the enzyme responsible for hydrolyzing sphingomyelin to generate ceramide. nih.gov
Further studies have solidified the role of ceramides as mediators of senescence by showing that the administration of exogenous ceramides, like C2-ceramide and C6-ceramide, can induce a senescent phenotype in young, healthy cells. nih.govnih.govnih.gov For instance, treating low passage human umbilical vein endothelial cells with C6-ceramide resulted in the inhibition of cell proliferation and DNA replication, alongside an increase in senescence-associated β-galactosidase expression, a key marker of senescence. nih.gov In human breast cancer MCF-7 cells, C2-ceramide treatment induced a senescence-like phenotype characterized by an increase in the retinoblastoma (Rb) protein, a critical regulator of cell cycle arrest. nih.gov This suggests that some cancer cells might evade apoptosis by entering a state of senescence-like growth arrest. nih.gov These findings underscore the active role of non-hydroxy ceramides in initiating and maintaining the senescent state.
Involvement in Cellular Stress Responses
Oxidative Stress Induction and Modulation (e.g., ROS production, eNOS uncoupling, NADPH oxidase activity)
Non-hydroxy ceramides are deeply implicated in the induction and modulation of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Ceramides can trigger the generation of ROS in various cell types, contributing to cellular damage. nih.gov
One of the mechanisms by which ceramides induce oxidative stress is through the modulation of enzyme activity. For example, ceramides have been shown to stimulate the activity of NADPH oxidase, a major source of ROS in vascular cells. nih.govunc.edu This can lead to the formation of superoxide (B77818) anions. nih.gov Furthermore, ceramides can promote the uncoupling of endothelial nitric oxide synthase (eNOS). In this state, eNOS produces ROS, such as superoxide, at the expense of its normal product, nitric oxide (NO), a key signaling molecule in the vasculature. nih.gov This shift reduces the bioavailability of NO, which can contribute to endothelial dysfunction. nih.gov
The acyl chain length of the ceramide can influence its effect on oxidative stress. For instance, C16-ceramide has been shown to directly inhibit mitochondrial complex IV activity, leading to ROS generation and chronic oxidative stress. nih.gov This specificity highlights the nuanced role of different non-hydroxy ceramide species in modulating cellular redox signaling. nih.gov
Endoplasmic Reticulum (ER) Stress Pathways
Non-hydroxy ceramides are potent inducers of endoplasmic reticulum (ER) stress. The ER is a critical organelle for protein and lipid biosynthesis, and its dysfunction leads to the accumulation of misfolded proteins, triggering the unfolded protein response (UPR). nih.gov
Exogenous short-chain ceramides, such as C2- and C6-ceramide, can elicit significant ER stress, marked by the increased splicing of X-box binding protein 1 (XBP1) and phosphorylation of eukaryotic initiation factor 2α (eIF2α), key events in the UPR. nih.gov The accumulation of ceramides within the ER can disrupt its membrane fluidity and calcium homeostasis, leading to the activation of the UPR. rupress.orgnih.gov Specifically, ceramides can inhibit the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to a depletion of ER calcium stores and thereby inducing ER stress. nih.gov
Long-chain ceramides have also been identified as cell non-autonomous signals that can propagate ER stress between cells. nih.gov For example, palmitate-induced cell stress can lead to the secretion of long-chain ceramides, which are then packaged into extracellular vesicles and can induce UPR activation in neighboring cells. nih.gov This intercellular communication of stress signals underscores the systemic impact of localized ceramide accumulation.
Modulation of Inflammatory Responses
Non-hydroxy ceramides are pivotal modulators of inflammatory responses and are considered key intermediates that link inflammatory signals to tissue dysfunction. frontiersin.orgnih.gov Their accumulation is associated with chronic low-grade inflammation, a hallmark of various metabolic diseases. frontiersin.org
Ceramides can influence inflammatory signaling through several mechanisms. They can modulate the activation of key inflammatory pathways such as the NF-κB and MAPK pathways, which are involved in the expression of pro-inflammatory cytokines and chemokines. creative-proteomics.com The dysregulation of ceramide levels can lead to an exaggerated immune response. creative-proteomics.com For instance, in adipocytes and macrophages, ceramides can activate the NLRP3 inflammasome, which promotes the secretion of inflammatory cytokines like IL-1β. frontiersin.org
Inflammatory cytokines, in turn, can amplify ceramide production, creating a feed-forward loop that exacerbates inflammation. frontiersin.org Tumor necrosis factor-alpha (TNF-α), a major inflammatory cytokine, has been shown to accelerate ceramide production. frontiersin.org This interplay positions ceramides at the nexus of lipid metabolism and inflammation, where they act as signaling molecules that can translate overnutrition and immune insults into cellular dysfunction. frontiersin.org
Impact on Autophagy Processes
Non-hydroxy ceramides have a significant and complex impact on autophagy, a cellular self-digestion process that degrades and recycles cellular components. nih.govcsic.es Ceramides are recognized as potent inducers of autophagy in various cell types and under different stress conditions. nih.govcsic.es
The role of ceramide-induced autophagy can be either protective or lethal, a phenomenon referred to as the "autophagy paradox". nih.govcsic.es In some contexts, ceramide-induced autophagy acts as a survival mechanism. For example, by downregulating nutrient transporters, ceramides can mimic a state of starvation, triggering a protective autophagic response to maintain cell viability through the catabolic generation of energy and metabolic precursors. nih.govpnas.org
Conversely, under different conditions, ceramide-induced autophagy can lead to cell death. nih.gov This lethal autophagy can be triggered by the accumulation of ceramides, leading to the activation of specific signaling pathways. For instance, ceramides can induce the expression of Beclin-1 and the BH3-only protein BNIP3, which are key regulators of autophagy initiation. nih.gov This can lead to a form of programmed cell death known as autophagic cell death. mdpi.com The specific outcome of ceramide-induced autophagy—survival or death—appears to be context-dependent, influenced by factors such as the cell type, the nature of the stress stimulus, and the specific ceramide species involved. nih.gov
Advanced Research Methodologies for Studying Non Hydroxy Ceramides
Lipidomic Profiling Techniques
Lipidomic profiling encompasses a range of high-throughput analytical strategies designed to comprehensively analyze the lipid complement of cells, tissues, and fluids. These techniques are essential for understanding the diverse roles of non-hydroxy ceramides (B1148491) in biological systems.
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) has become the cornerstone of ceramide analysis due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures. creative-proteomics.com Various MS-based approaches are employed to investigate non-hydroxy ceramides.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of non-hydroxy ceramides. creative-proteomics.com This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are common separation techniques used in conjunction with MS/MS. nih.govnih.gov
The general workflow involves extracting lipids from a biological sample, followed by chromatographic separation. nih.gov Reversed-phase LC is frequently used, which separates ceramides based on their hydrophobicity. nih.govbiorxiv.org The separated lipids are then introduced into the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI). nih.govnih.gov Tandem mass spectrometry (MS/MS) is then used for identification and quantification. This involves selecting a specific precursor ion (the intact ceramide molecule) and fragmenting it to produce characteristic product ions, which provides structural information and enhances specificity. biorxiv.orgresearchgate.net Multiple Reaction Monitoring (MRM) is a common quantitative approach where specific precursor-product ion transitions are monitored for each ceramide species. biorxiv.org
This methodology allows for the simultaneous measurement of multiple ceramide species within a single chromatographic run. nih.govnih.gov For instance, a high-throughput LC/MS/MS method was developed for the parallel quantification of 16 ceramides and 10 dihydroceramides in human serum in a short 5-minute run time. biorxiv.org The limits of detection and quantification for these methods are typically in the picogram to nanogram per milliliter range, demonstrating high sensitivity. nih.govnih.gov
Recent advancements in LC-MS/MS have focused on improving throughput and coverage. For example, the use of UHPLC systems can significantly shorten analysis times while maintaining high resolution. nih.govdovepress.com Furthermore, high-resolution mass spectrometry, such as quadrupole time-of-flight (QTOF) MS, provides highly accurate mass measurements, which aids in the identification of unknown ceramide species and the elucidation of their elemental composition. nih.govacs.org
Normal-phase liquid chromatography (NPLC) offers an alternative separation strategy to reversed-phase LC for the analysis of ceramides. nih.govnih.gov In NPLC, separation is based on the polarity of the analytes, with more polar compounds being retained longer on the column. nih.gov This technique is particularly useful for separating ceramide classes based on the number of hydroxyl groups in their structure. nih.govnih.gov
When coupled with electrospray ionization-mass spectrometry (ESI-MS), NPLC allows for the sensitive and specific detection of different ceramide subclasses. nih.govnih.gov One of the key advantages of NPLC is its ability to separate isobaric ceramide species, which have the same mass but different structures. nih.gov For instance, NPLC can separate ceramide classes consisting of non-hydroxy fatty acids and different sphingoid bases like sphinganine (B43673) (dihydrosphingosine) and sphingenine (sphingosine). nih.gov
Researchers have developed NPLC-ESI-MS methods for the comprehensive profiling of ceramides in various biological samples, including the stratum corneum. nih.govnih.gov These methods often utilize a silica-based column and a gradient elution with a mixture of nonpolar and polar solvents. nih.govnih.gov The use of selected ion monitoring (SIM) in the mass spectrometer enhances the sensitivity of detection for a large number of ceramide species simultaneously. nih.gov
Quantitative Tandem Mass Spectrometry (QTMS/MS) is a highly specific and sensitive method for the precise measurement of non-hydroxy ceramide concentrations in biological samples. nih.gov This technique is a targeted approach that relies on the principles of tandem mass spectrometry, most commonly utilizing a triple quadrupole mass spectrometer. nih.gov
The process involves the selective detection of specific precursor-to-product ion transitions for each ceramide of interest, a technique known as multiple reaction monitoring (MRM). biorxiv.org This high degree of specificity allows for accurate quantification even in complex biological matrices with numerous other lipid species. biorxiv.org To ensure accuracy, stable isotope-labeled internal standards for various ceramide species are often employed. biorxiv.org
QTMS/MS methods have been developed and validated for the high-throughput quantification of a panel of ceramides in human serum and other tissues. biorxiv.org These methods are characterized by their excellent linearity, precision, and accuracy, making them suitable for clinical research and biomarker discovery. nih.govnih.gov For example, a QTMS/MS assay was able to quantify 16 ceramides and 10 dihydroceramides in human serum within a 5-minute analysis time. biorxiv.org
Direct mass spectrometry, often referred to as "shotgun lipidomics," is a high-throughput technique that allows for the analysis of the entire lipid profile of a sample without prior chromatographic separation. creative-proteomics.com In this approach, a lipid extract is directly infused into the mass spectrometer, typically using an electrospray ionization (ESI) source. creative-proteomics.comnih.gov
The identification and quantification of individual lipid species, including non-hydroxy ceramides, are achieved through a series of tandem mass spectrometry (MS/MS) scans. creative-proteomics.com These scans can include precursor ion scans, which identify all parent ions that fragment to a specific product ion characteristic of a lipid class, and neutral loss scans, which identify parent ions that lose a specific neutral fragment. creative-proteomics.com The fragmentation patterns obtained provide structural information, allowing for the identification of the fatty acid and sphingoid base composition of the ceramides. creative-proteomics.comnih.gov
While direct mass spectrometry offers rapid analysis and broad coverage of the lipidome, it can be challenging to differentiate between isobaric and isomeric lipid species without the separation provided by liquid chromatography. creative-proteomics.com However, advancements in high-resolution mass spectrometry and sophisticated data analysis algorithms have improved the ability to resolve these complex mixtures. nih.gov
High-Performance Liquid Chromatography (HPLC) for Derivatized Ceramides
Prior to the widespread adoption of mass spectrometry, and still a valuable technique, high-performance liquid chromatography (HPLC) with fluorescence or UV detection was a common method for quantifying ceramides. To enhance detection sensitivity and allow for analysis by these detectors, ceramides are often chemically modified through derivatization.
One common derivatization strategy involves the benzoylation of ceramides. nih.gov This process adds a benzoyl group to the ceramide molecule, which can then be detected by UV absorbance. nih.gov Conditions have been established for the benzoylation of ceramides containing non-hydroxy fatty acids, enabling their separation and measurement with good resolution and high sensitivity. nih.govresearchgate.net
Another approach is to deacylate the ceramides to their sphingoid bases (sphingosine or sphinganine), which are then derivatized with a fluorescent tag such as o-phthaldialdehyde (OPA). nih.govresearchgate.netnih.gov The derivatized sphingoid bases can then be separated by reversed-phase HPLC and quantified using a fluorescence detector. nih.govresearchgate.net This method offers high sensitivity, with detection limits in the picomole range. nih.govnih.gov For example, a method was developed for the simultaneous quantification of total ceramide, glucosylceramide, and ceramide trihexoside in plasma using this derivatization strategy. nih.govresearchgate.net
While these HPLC-based methods are robust and sensitive, they typically measure the total amount of a ceramide class rather than individual molecular species. Furthermore, the derivatization step adds complexity to the sample preparation process.
Sample Preparation and Derivatization for Analysis
The accurate analysis of non-hydroxy ceramides from biological samples is contingent upon meticulous sample preparation and, often, chemical derivatization to enhance their detection by analytical instrumentation. The initial step typically involves the extraction of total lipids from cells or tissues. A widely used method is a modification of the Bligh and Dyer technique, which employs a chloroform/methanol mixture to efficiently extract lipids from the aqueous environment of the cell. Following extraction, ceramides may be separated from other lipid classes through techniques like thin-layer chromatography (TLC) or solid-phase extraction (SPE) using a silica (B1680970) gel matrix. mdpi.com
For quantification by High-Performance Liquid Chromatography (HPLC), particularly with UV or fluorescence detection, derivatization of the ceramide molecule is crucial. The absence of a chromophore in the native ceramide structure necessitates the addition of a UV-absorbing or fluorescent tag. A common method for derivatizing non-hydroxy ceramides involves benzoylation.
Reaction with benzoic anhydride (B1165640) is often preferred for the benzoylation of ceramides containing non-hydroxy fatty acids. nih.gov Alternatively, treatment with benzoyl chloride in pyridine (B92270) at elevated temperatures (e.g., 70°C) can be used. nih.gov This process leads to the formation of O-benzoyl derivatives, and in the case of non-hydroxy ceramides, N-benzoylation can also occur, forming N,N-acyl,benzoyl derivatives. nih.gov It is important to carefully select the derivatization agent as some reaction byproducts, such as methyl benzoate (B1203000) from benzoyl chloride treatment, can interfere with the chromatographic analysis by co-eluting with the derivatized ceramides. nih.gov An internal standard is typically added during the sample preparation process to account for variations in extraction and derivatization efficiency, ensuring accurate quantification.
Table 1: Derivatization Strategies for Non-hydroxy Ceramide Analysis
| Derivatization Reagent | Reaction Conditions | Derivative Formed | Analytical Technique | Reference |
|---|---|---|---|---|
| Benzoic Anhydride | Pyridine | O-benzoyl derivative | HPLC-UV | nih.gov |
| Benzoyl Chloride | Pyridine, 70°C, 1 hr | N,N-acyl,benzoyl and O-benzoyl derivatives | HPLC-UV | nih.gov |
Cell-Based Assays for Ceramide Metabolism and Signaling
Cell-based assays are indispensable for understanding the dynamic nature of ceramide metabolism and its role as a signaling molecule within the cellular context. These assays allow for the investigation of ceramide levels, the activity of enzymes involved in their metabolism, and the cellular consequences of their accumulation.
Quantifying changes in ceramide levels within whole cells or specific organelles is fundamental to linking ceramide metabolism to cellular events. While mass spectrometry offers the most comprehensive analysis of total cellular ceramide species, researchers are increasingly interested in the subcellular localization of these lipids.
Mitochondria, for instance, are key organelles in ceramide-mediated apoptosis. Ceramide can accumulate in mitochondria through the action of ceramide synthases (CerS) or neutral sphingomyelinase (nSMase) that are localized to the mitochondria or associated membranes like the endoplasmic reticulum (ER). nih.gov To measure ceramide levels in these organelles, subcellular fractionation techniques are employed. This involves carefully lysing the cells and separating the organelles through differential centrifugation. The mitochondrial or ER fractions are then collected, and the lipids are extracted for analysis, often by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Studies have shown that treating cells with apoptotic stimuli can lead to a measurable increase in ceramide levels within isolated mitochondrial fractions. nih.gov For example, in MCF7 cells treated with TNFα, mitochondrial ceramide levels increased by approximately 6.5 pmol per nanomole of mitochondrial phospholipid. nih.gov
The activity of enzymes that synthesize and break down ceramides directly influences their intracellular concentration and, consequently, their signaling functions. A variety of in vitro assays have been developed to measure the activity of these key enzymes in cell lysates or purified enzyme preparations.
Ceramide Synthase (CerS) Activity Assays: CerS activity is typically measured by monitoring the formation of ceramide from its substrates, a sphingoid base (like sphinganine) and a fatty acyl-CoA. Traditional assays often used radiolabeled substrates, such as [3H]sphinganine. avantiresearch.com More recently, fluorescent assays have been developed that utilize NBD-labeled sphinganine as a substrate. nih.govnih.gov The fluorescent ceramide product can be separated from the substrate by TLC or SPE and quantified. avantiresearch.comnih.govnih.gov Another approach is a continuous spectrophotometric assay that measures the release of Coenzyme A (CoA-SH) from the acyl-CoA substrate. embopress.org The released CoA-SH reacts with 5,5′-dithiobis-2-nitrobenzoic acid (DTNB) to produce a colored product that can be measured at 412 nm. embopress.org
Sphingomyelinase (SMase) Activity Assays: Both acid and neutral sphingomyelinases (aSMase and nSMase) hydrolyze sphingomyelin (B164518) to produce ceramide and phosphocholine (B91661). Assay kits are commercially available to measure the activity of both types of SMases. These assays are often based on a coupled enzyme reaction where the phosphocholine product is used in a series of reactions that culminate in a colorimetric or fluorometric signal. abcam.comabcam.com For example, a colorimetric assay for aSMase can detect activity as low as 3 mU/mL. abcam.com Neutral sphingomyelinase activity can be measured in various samples, including tissue homogenates and cell lysates, using similar enzyme-coupled assays. echelon-inc.com
Ceramidase Activity Assays: Acid ceramidase (aCDase) hydrolyzes ceramide to sphingosine (B13886) and a free fatty acid. Assays for aCDase activity have traditionally used radiolabeled ceramide substrates. nih.gov However, more sensitive and safer fluorescent methods are now available. These assays use synthetic ceramide analogs conjugated to a fluorophore like BODIPY or a fluorogenic group that becomes fluorescent upon hydrolysis. nih.govnih.gov For instance, a fluorogenic substrate, Rbm14-12, has been developed for the specific and rapid determination of aCDase activity in a 96-well plate format. nih.gov This assay has been successfully used to diagnose Farber disease, a condition caused by aCDase deficiency, by showing very low to undetectable enzyme activity in patient-derived cells. nih.gov
Table 2: Overview of Enzyme Activity Assays for Ceramide Metabolism
| Enzyme | Assay Principle | Substrate(s) | Detection Method | Key Features | Reference(s) |
|---|---|---|---|---|---|
| Ceramide Synthase (CerS) | Measurement of product formation or co-product release | Sphinganine (radiolabeled or fluorescently tagged) and Acyl-CoA | Scintillation counting, Fluorescence, Spectrophotometry | Allows for the study of substrate specificity and enzyme kinetics. | avantiresearch.comnih.govnih.govembopress.org |
| Acid Sphingomyelinase (aSMase) | Coupled enzyme assay measuring phosphocholine production | Sphingomyelin | Colorimetry, Fluorometry | High-throughput adaptable and sensitive. | abcam.com |
| Neutral Sphingomyelinase (nSMase) | Coupled enzyme assay measuring phosphocholine production | Sphingomyelin | Colorimetry, Fluorometry | Suitable for various biological samples including cell lysates. | abcam.comechelon-inc.com |
| Acid Ceramidase (aCDase) | Measurement of fluorescent product release | Fluorogenic ceramide analogs (e.g., Rbm14-12) or BODIPY-conjugated ceramides | Fluorescence, HPLC | Highly sensitive and suitable for high-throughput screening and disease diagnosis. | nih.govnih.gov |
To directly investigate the cellular effects of increased ceramide levels, researchers often use synthetic, cell-permeable ceramide analogs. These short-chain ceramides, such as C2-ceramide (N-acetylsphingosine) and C6-ceramide (N-hexanoylsphingosine), can readily cross the cell membrane and mimic the effects of endogenously generated ceramides.
These analogs have been instrumental in elucidating the role of ceramides in a wide range of cellular responses, most notably apoptosis. For example, treatment of neuronal cells like SH-SY5Y with C2-ceramide has been shown to induce cell death in a concentration-dependent manner, accompanied by an increase in reactive oxygen species (ROS). nih.gov Similarly, C6-ceramide has been demonstrated to promote apoptosis in chronic myelogenous leukemia (CML) cells, such as K562, by inducing the cleavage of caspases-8 and -9. nih.gov Interestingly, while C2-ceramide is more soluble, the longer fatty acid chain of C6-ceramide enhances its cell permeability, often making it more potent in inducing cellular responses. nih.gov
It is important to note that these exogenous ceramides can be metabolized by the cell, potentially being converted into other sphingolipid species, which may also contribute to the observed cellular effects.
Table 3: Cellular Responses to Cell-Permeable Ceramide Analogs
| Ceramide Analog | Cell Line | Observed Cellular Response | Key Signaling Pathways Implicated | Reference |
|---|---|---|---|---|
| C2-Ceramide | SH-SY5Y (neuronal) | Increased ROS production, concentration-dependent cell death | - | nih.gov |
| C6-Ceramide | K562 (chronic myelogenous leukemia) | Induction of apoptosis, PARP cleavage, caspase-3 activation | Caspase-8, Caspase-9, JNK | nih.gov |
Genetic Manipulation Techniques in Experimental Models
The advent of powerful genetic manipulation tools has revolutionized the study of ceramide biology, allowing for the precise alteration of genes encoding the enzymes of ceramide metabolism. These techniques provide a direct means to investigate the function of these enzymes and the consequences of their dysregulation.
RNA interference (RNAi) is a widely used technique for gene knockdown, which involves reducing the expression of a target gene at the mRNA level. This is typically achieved by introducing small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are complementary to the mRNA sequence of the gene of interest, leading to its degradation. RNAi has been successfully employed to study the role of ceramide synthases in cellular processes. For instance, siRNA-mediated knockdown of Ceramide Synthase 1 (CERS1) in human head and neck squamous carcinoma cells was shown to inhibit photodynamic therapy-induced apoptosis. nih.govnih.gov This resistance to apoptosis was associated with a decrease in the levels of specific ceramide species, particularly C18-ceramide, highlighting the critical role of CERS1 in regulating apoptosis through the production of specific ceramides. nih.govnih.gov
CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein 9) is a more recent and powerful gene-editing technology that allows for the complete and permanent knockout of a target gene at the DNA level. The CRISPR/Cas9 system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break. The cell's error-prone DNA repair machinery often introduces insertions or deletions (indels) at the break site, leading to a frameshift mutation that disrupts the gene's function. While specific published examples of CRISPR-mediated knockout of non-hydroxy ceramide metabolizing enzymes are emerging, this technology holds immense promise for definitively elucidating the functions of these enzymes by creating stable knockout cell lines or animal models. This approach offers a significant advantage over RNAi, which often results in incomplete gene silencing. nih.govyoutube.com The generation of knockout cell lines for genes like sphingomyelinases or ceramidases using CRISPR/Cas9 will be invaluable for dissecting the precise roles of these enzymes in cellular physiology and pathology.
Table 4: Genetic Manipulation Techniques for Studying Ceramide Metabolism
| Technique | Mechanism | Effect on Gene | Application Example | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| RNA interference (RNAi) | mRNA degradation | Gene knockdown (reduced expression) | siRNA-mediated knockdown of Ceramide Synthase 1 (CERS1) in head and neck cancer cells. | CERS1 knockdown leads to resistance to photodynamic therapy-induced apoptosis and a decrease in C18-ceramide levels. | nih.govnih.gov |
| CRISPR/Cas9 | DNA double-strand break and error-prone repair | Gene knockout (complete loss of function) | Generation of knockout cell lines for cell cycle proteins. | Provides a method for complete and irreversible gene inactivation to study protein function. | nih.govyoutube.com |
Gene Overexpression Studies
In mammalian cells, there are six known CerS isoforms (CerS1-6), each exhibiting a preference for specific fatty acyl-CoA substrates, thus producing ceramides with distinct chain lengths. nih.govnih.gov For instance, CerS1 primarily synthesizes C18-ceramide, while CerS2 is responsible for very-long-chain (VLC) ceramides (C22-C24), and CerS5 and CerS6 mainly produce C16-ceramide. frontiersin.org Overexpression of the first mammalian CerS, identified as UOG-1 (later designated CerS1), in cells resulted in an increased synthesis of ceramides containing exclusively stearic acid (C18). nih.gov Subsequent studies overexpressing other CerS isoforms, such as CerS4 and CerS5, also showed increased ceramide synthase activity but with different acyl-chain specificities, leading to distinct metabolic consequences. nih.gov
Studies in the plant Arabidopsis thaliana, which has three CerS homologs (LOH1, LOH2, and LOH3), have demonstrated the divergent physiological outcomes of overexpressing different isoforms. oup.com Overexpression of LOH1 and LOH3, which synthesize VLCFA/trihydroxy LCB ceramides, led to increased biomass and cell division. oup.com In contrast, LOH2 overexpression, which favors palmitoyl-CoA and dihydroxy LCB substrates to produce C16 ceramides, resulted in dwarfism, constitutive programmed cell death, and salicylic (B10762653) acid accumulation. oup.com Similarly, in cotton (Gossypium hirsutum), overexpression of the ceramide synthase gene GhCS1 inhibited fiber cell initiation and elongation by promoting the synthesis of ceramides with dihydroxy LCBs and VLCFAs. frontiersin.org These studies highlight how the specific type of non-hydroxy ceramide produced profoundly influences cellular and developmental programs.
In cardiomyocytes, overexpression of CERS2 has been linked to cardiotoxicity and fibrosis. mdpi.com This is significant as CERS2 is highly expressed in the heart and is responsible for the synthesis of VLC (dihydro)ceramides. mdpi.com Hypoxia can increase CerS2 activity, leading to an accumulation of these VLC dihydroceramides, which has been associated with cardiac dysfunction. mdpi.com
Table 1: Summary of Gene Overexpression Studies on Non-hydroxy Ceramide Synthases
| Gene/Organism | Substrate Specificity | Key Findings from Overexpression | Reference(s) |
|---|---|---|---|
| CerS1 (UOG-1) / Mammalian cells | C18-CoA | Increased synthesis of C18-ceramide. | nih.gov |
| CerS2 / Cardiomyocytes | Very-long-chain (C22-C24) acyl-CoAs | Promotes cardiotoxicity and fibrosis; linked to accumulation of VLC dihydroceramides. | mdpi.com |
| CerS4, CerS5 / Mammalian cells | C18- and C20-CoA (CerS4), C16-CoA (CerS5) | Increased ceramide synthase activity with distinct acyl-chain profiles compared to CerS1. | nih.gov |
| LOH1, LOH3 / Arabidopsis thaliana | Very-long-chain fatty acyl-CoA and trihydroxy LCBs | Enhanced biomass and cell division. | oup.com |
| LOH2 / Arabidopsis thaliana | Palmitoyl-CoA and dihydroxy LCBs | Resulted in dwarfism, programmed cell death, and salicylic acid accumulation. | oup.com |
| GhCS1 / Cotton (Gossypium hirsutum) | Dihydroxy LCBs and VLCFAs | Inhibited vegetative and reproductive growth, including fiber cell initiation and elongation. | frontiersin.org |
Development and Analysis of Transgenic Animal Models
The development of genetically engineered animal models, particularly mice, has been instrumental in understanding the in vivo roles of non-hydroxy ceramides and the enzymes that regulate their metabolism. nih.gov These models, which include knockouts, inducible expression systems, and CRISPR-Cas9-mediated mutations, allow for the investigation of the physiological consequences of altered ceramide levels in specific tissues. nih.govnih.govplos.org
A significant area of research has been the generation of mice with manipulated CerS expression. nih.gov Given that each CerS isoform synthesizes ceramides with specific acyl chain lengths, these models provide insight into the distinct biological functions of different ceramide species. nih.govnih.gov For example, the loss of CerS1 in mice, which is highly expressed in the brain, leads to neurodegeneration due to Purkinje cell loss. nih.gov Inactivation of the catalytic activity of CerS2 in a transgenic mouse mutant (CerS2 H/A) resulted in the early onset of hepatocellular carcinoma, demonstrating that very-long-chain ceramides produced by CerS2 are critical for transcriptional regulation of genes involved in lipid metabolism and cell division. nih.gov
To study the effects of acutely increasing ceramide degradation, an inducible, liver-specific acid ceramidase (Alb-AC) transgenic mouse was developed. nih.gov This model allows for the doxycycline-inducible expression of acid ceramidase, which breaks down ceramides. Hepatic overexpression of acid ceramidase was found to prevent high-fat diet-induced hepatic steatosis and improve insulin (B600854) action in both the liver and adipose tissue. nih.gov Conversely, overexpressing acid ceramidase in adipose tissue also prevented hepatic steatosis and insulin resistance, suggesting a "crosstalk" between liver and adipose tissue sphingolipids that regulates systemic metabolism. nih.gov
More recently, CRISPR-Cas9 technology has been used to create a CerS6 mouse model in which a C-terminal motif (DDRSDIE) was replaced. plos.org While this modified CerS6 was active in vitro, the mouse model exhibited significantly reduced levels of C16-ceramide in vivo. plos.org When these mice were crossed with CerS5 null mice, the resulting offspring had up to a 90% reduction in C16-ceramide levels but remained viable, suggesting compensation by other ceramide species. plos.org This highlights the complexity of ceramide regulation in vivo.
Table 2: Transgenic Animal Models for Studying Non-hydroxy Ceramide Metabolism
| Model | Genetic Modification | Key Phenotypes and Findings | Reference(s) |
|---|---|---|---|
| Alb-AC Mouse | Inducible, liver-specific overexpression of acid ceramidase. | Prevents hepatic steatosis and improves insulin action in liver and adipose tissue. | nih.gov |
| Art-AC Mouse | Inducible, adipose tissue-specific overexpression of acid ceramidase. | Prevents hepatic steatosis and insulin resistance; lowers hepatic ceramides. | nih.gov |
| CerS1 Knockout Mouse | Deletion of the CerS1 gene. | Neurodegeneration due to Purkinje cell loss. | nih.gov |
| CerS2 H/A Mouse | Inactivation of CerS2 catalytic activity. | Early onset of hepatocellular carcinoma; altered transcription of lipid metabolism and cell division genes. | nih.gov |
| CerS6ADAAAIA Mouse | CRISPR-Cas9 replacement of the C-terminal DDRSDIE motif in CerS6. | Reduced C16-ceramide levels in vivo despite in vitro enzyme activity. Crossing with CerS5 null mice led to a 90% reduction in C16-ceramide. | plos.org |
Biophysical Studies of Non-hydroxy Ceramide Membranes
Molecular Dynamics Simulations of Ceramide Bilayers
Molecular dynamics (MD) simulations provide atomic-level insights into the structure, dynamics, and phase behavior of ceramide-containing membranes, which are difficult to obtain through experimental methods alone. These computational studies have been crucial in understanding how non-hydroxy ceramides influence the biophysical properties of lipid bilayers.
Simulations have shown that the concentration of ceramides has a profound effect on membrane properties, including surface area per lipid, acyl chain order and tilt, bilayer thickness, and hydrogen bonding. nih.govnih.gov A key finding from MD simulations is the significant ordering effect that non-hydroxy ceramides impart on phospholipid bilayers. nih.gov This is attributed to the ability of ceramides to form strong intermolecular hydrogen bonds, both with other ceramide molecules and with neighboring phospholipids. nih.gov
Different force fields, such as CHARMM and GROMOS, have been employed to simulate ceramide bilayers. researchgate.net For instance, simulations using a modified CHARMM force field for non-hydroxy sphingosine (NS) and non-hydroxy phytosphingosine (B30862) (NP) ceramides demonstrated that the orientation of the headgroup hydroxyl groups is critical for the formation of a distinct hydrogen bond network, which in turn affects the gel-to-liquid phase transition temperature. researchgate.net Coarse-grained MD simulations have also been used to study larger-scale phenomena, such as the cubic-to-lamellar phase transition that occurs during the formation of the skin's stratum corneum, a process involving the conversion of glycosylceramides to ceramides. rndsystems.com These simulations showed that deglycosylation and dehydration induce this phase transition and promote a change in ceramide chain conformation from a hairpin to a splayed arrangement. rndsystems.com
Table 3: Findings from Molecular Dynamics Simulations of Non-hydroxy Ceramide Bilayers
| Simulation System | Force Field | Key Findings | Reference(s) |
|---|---|---|---|
| Ceramide NS and NP Bilayers | Modified CHARMM | Headgroup OH orientation dictates hydrogen bonding network and phase transition temperature. | researchgate.net |
| Ceramide/Phosphatidylcholine Bilayers | All-atom CHARMM36 | Ceramide concentration significantly affects membrane properties (area per lipid, thickness, chain order, H-bonding). | nih.govnih.gov |
| DMPC/C16-Ceramide Mixture | Atomistic MD | Ceramide has an ordering effect on the DMPC bilayer; specific H-bonds form between DMPC and ceramide. | nih.gov |
| Glycosylceramide/Ceramide Cubic Phases | Coarse-grained | Deglycosylation and dehydration trigger a cubic-to-lamellar phase transition and alter ceramide chain conformation. | rndsystems.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Membrane Structure Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for obtaining detailed information about the structure, dynamics, and orientation of lipids within a membrane. Solid-state ²H NMR, in particular, is widely used to study ceramide-containing membranes by analyzing the quadrupolar splittings of deuterium-labeled lipids, which provides a measure of the molecular order parameter (SCD) for each carbon segment along the acyl chains.
²H NMR studies have consistently shown that non-hydroxy ceramides increase the molecular order of phospholipid chains in fluid membranes. sigmaaldrich.com The presence of ceramide promotes a more rigid, ordered state, often leading to the formation of a solid-ordered (So) or gel phase. nih.govsigmaaldrich.com For example, in membranes composed of palmitoyl (B13399708) sphingomyelin (PSM) and palmitoyl ceramide (PCer), ²H NMR revealed that PCer induces highly stable So phase domains. sigmaaldrich.com
NMR has also been used to characterize the distinct conformational and dynamic properties of the two acyl chains within a single non-hydroxy ceramide molecule. Studies on ceramide [NS] in model stratum corneum mixtures revealed that the sphingosine chain is highly dynamic and disordered, existing in a fluid-like state, while the longer lignoceroyl acyl chain remains in a much more rigid, ordered state. nih.gov This challenges the traditional view of ceramides as being uniformly rigid molecules and suggests a complex internal structure within the lipid bilayer. Furthermore, NMR studies have elucidated the hydrogen-bonding network in the headgroup region of ceramides, finding that in C2- and C18-ceramides, the amide proton forms a hydrogen bond with the hydroxyl groups on the sphingosine backbone, a network that is stabilized by water molecules. nih.gov
Table 4: NMR Spectroscopy Studies on Non-hydroxy Ceramide Membranes
| NMR Technique | System Studied | Key Findings | Reference(s) |
|---|---|---|---|
| ²H NMR | PSM/PCer/Cholesterol membranes | PCer increases acyl chain order and induces stable solid-ordered (So) phase domains. | sigmaaldrich.com |
| ²H NMR | Ceramide [NS] in model stratum corneum | The sphingosine chain is dynamic and fluid, while the N-acyl chain is rigid and ordered. | nih.gov |
| Solid-State NMR (¹³C-¹H) | DMPC/C16-Ceramide membranes | Measured chain order parameters confirmed the ordering effect of ceramide on the DMPC bilayer. | nih.gov |
| ¹H NMR (COSY, TOCSY, ROESY) | C2- and C18-Ceramides in solution | Identified an intramolecular H-bond network in the headgroup region, stabilized by water. | nih.gov |
Fluorescence Spectroscopy for Membrane Ordering Effects
Fluorescence spectroscopy offers a sensitive method to probe the physical state and organization of lipid membranes. This technique utilizes fluorescent probes whose spectral properties are sensitive to the polarity and fluidity of their local environment. By incorporating these probes into ceramide-containing membranes, researchers can monitor changes in membrane order and identify the formation of distinct lipid domains.
Laurdan is a commonly used probe whose fluorescence emission spectrum shifts in response to changes in the polarity and dynamics of the membrane's headgroup region, which is related to water penetration. rndsystems.comnih.gov This shift is quantified by the Generalized Polarization (GP) value. An increase in GP corresponds to a more ordered, less hydrated membrane environment. Studies using Laurdan have shown that the plasma membranes of cells are often highly rigid, liquid-ordered structures. nih.gov The probe can be used to discern changes in membrane order caused by the incorporation of molecules like cholesterol or ceramides. acs.org
Another approach involves using fluorescently labeled ceramide analogues. nih.govnih.gov For example, ceramides labeled with the BODIPY fluorophore have been developed to visualize the distribution of ceramides in living cells. nih.gov Some of these analogues exhibit concentration-dependent spectral shifts, allowing researchers to distinguish membrane regions with high concentrations of the fluorescent lipid, such as the Golgi apparatus. nih.gov Similarly, ceramides labeled with COUPY dyes have also been synthesized to study their subcellular distribution. nih.govacs.org These studies have revealed that the subcellular localization can be influenced by the fluorophore itself, highlighting the importance of careful probe selection. acs.org These tools are invaluable for studying the effects of non-hydroxy ceramides on the biophysical properties and dynamics of both model and biological membranes. acs.org
Table 5: Fluorescence Spectroscopy Studies of Non-hydroxy Ceramide Membranes
| Fluorescent Probe | System Studied | Technique/Parameter | Key Findings | Reference(s) |
|---|---|---|---|---|
| Laurdan | Human sperm plasma membrane | Generalized Polarization (GP) | Confirmed the membrane is a highly rigid, liquid-ordered structure. | nih.gov |
| Laurdan | Solid-supported lipid bilayers | Fluorescence Spectra vs. Hydration/Cholesterol | The spectral response of Laurdan is sensitive to both membrane hydration and cholesterol content. | acs.org |
| C5-DMB-Cer (BODIPY-labeled ceramide) | Living human skin fibroblasts | Fluorescence Ratio Imaging Microscopy | Accumulated at high concentrations in the Golgi apparatus, exhibiting a red-shifted emission. | nih.gov |
| COUPY- and BODIPY-labeled ceramides | HeLa cells | Confocal Microscopy | Revealed different subcellular distributions, with COUPY probes in lysosomes/endosomes and BODIPY probes in the Golgi. | nih.govacs.org |
X-ray and Neutron Diffraction for Lipid Bilayer Structure
X-ray and neutron diffraction are powerful techniques for determining the detailed lamellar structure of lipid bilayers. These methods provide precise measurements of the repeating distances of stacked bilayers (lamellar periodicity) and can be used to calculate electron density (X-ray) or scattering length density (neutron) profiles, which reveal the molecular arrangement of lipids within the bilayer.
Diffraction studies have been fundamental to understanding the organization of stratum corneum (SC) lipids, where non-hydroxy ceramides are a major component. The lipids in the SC are organized into two main lamellar phases: a short periodicity phase (SPP) and a long periodicity phase (LPP). Neutron diffraction studies on model SC lipid mixtures have been used to determine the structure of these phases. For example, in a model system mimicking the SPP, neutron diffraction revealed a bilayer arrangement with a repeat distance of 5.4 nm. nih.gov By using selectively deuterated ceramides, researchers could determine the precise location and conformation of the ceramide molecules within the unit cell, showing a symmetric arrangement with interdigitating acyl chains. nih.gov
Combining X-ray and neutron diffraction allows for a comprehensive structural analysis. X-ray diffraction is sensitive to electron-dense regions, while neutron diffraction can be used with contrast variation (by exchanging H₂O with D₂O) to highlight different parts of the lipid structure and determine the location of water molecules within the bilayer. nih.gov These techniques have shown that the lamellar phases in ceramide-containing mixtures are often very insensitive to hydration, a key feature for the skin's barrier function. nih.govnih.gov Studies on mixtures of DMPC and non-hydroxy ceramides (CER[NP] and CER[AP]) using both X-ray and neutron scattering showed that the addition of ceramides leads to significant changes in the bilayer organization, including an increase in the thickness of the hydrophobic core.
Table 6: X-ray and Neutron Diffraction Studies of Non-hydroxy Ceramide Bilayers
| Technique | System Studied | Key Structural Findings | Reference(s) |
|---|---|---|---|
| Neutron Diffraction | Model stratum corneum lipid mixture (SPP) | Determined a lamellar phase with a 5.4 nm repeat distance; revealed a symmetric arrangement of interdigitating ceramides. | nih.gov |
| X-ray & Neutron Diffraction | Porcine stratum corneum | Determined periodicities of the lamellar phases and showed that the membrane swells under full hydration. | nih.gov |
| X-ray & Neutron Scattering | DMPC/CER[NP] and DMPC/CER[AP] membranes | Addition of ceramide increases the hydrophobic core thickness and alters bilayer organization. | |
| Neutron Diffraction | Model stratum corneum lipid mixture (LPP) | Used contrast variation with deuterated lipids to determine the location of water and specific lipids within the trilayer unit cell of the LPP. |
Live Cell Imaging of Ceramide Dynamics (Implied by signaling roles)
The transient and localized nature of non-hydroxy ceramide signaling necessitates advanced methodologies for their study within the complex environment of a living cell. Unlike static biochemical assays that measure bulk cellular levels, live-cell imaging provides crucial spatiotemporal resolution, allowing researchers to visualize the dynamic behavior of these lipids in real-time. This has been instrumental in understanding their roles in membrane organization, vesicular trafficking, and the formation of signaling platforms. Key to these investigations is the development and application of specialized probes that can faithfully report the location and concentration of non-hydroxy ceramides without significantly perturbing cellular processes.
The primary tools for live-cell imaging of non-hydroxy ceramides fall into two main categories: exogenously added fluorescent ceramide analogs and genetically encoded fluorescent biosensors. Each approach has distinct advantages and limitations, and their combined use offers a powerful strategy to unravel the intricate dynamics of non-hydroxy ceramide signaling.
Fluorescent Ceramide Analogs
Fluorescently labeled analogs of non-hydroxy ceramides are powerful tools for tracking their path through the cell. These synthetic molecules consist of a ceramide backbone attached to a fluorescent dye. When introduced to living cells, they are metabolized and transported similarly to their endogenous counterparts, allowing for the visualization of their uptake, trafficking, and accumulation in specific organelles.
One of the most widely used classes of fluorescent tags is the BODIPY (boron-dipyrromethene) dye. For instance, a ceramide analog labeled with a C5-BODIPY group has been instrumental in visualizing the Golgi apparatus in living cells. nih.gov A notable characteristic of some BODIPY-labeled ceramides is the concentration-dependent shift in their fluorescence emission spectra. At low concentrations in membranes, they emit green fluorescence, while at high concentrations, such as those found in the Golgi apparatus, the emission shifts to red. nih.gov This property allows for a ratiometric analysis, providing a semi-quantitative measure of the lipid's concentration in different cellular compartments. nih.gov
Another class of dyes, COUPY coumarins, offers far-red/NIR emission, which is advantageous for imaging in complex biological samples due to reduced phototoxicity and background autofluorescence. nih.gov Studies comparing BODIPY and COUPY-labeled probes have revealed that the fluorophore itself can influence the subcellular distribution of the analog. nih.govacs.org For example, in HeLa cells, BODIPY-labeled ceramides tend to accumulate in the Golgi apparatus, whereas COUPY-labeled probes are often directed to lysosomes and endosomes. nih.govacs.org This highlights the importance of careful selection and characterization of fluorescent analogs to ensure they accurately reflect the behavior of endogenous ceramides.
To overcome the metabolic instability of some probes, researchers have turned to analogs of 1-deoxyceramides. These non-canonical sphingolipids lack the C1-hydroxyl group, which prevents their conversion into more complex sphingolipids. nih.govacs.org Their resulting metabolic stability makes them ideal for long-term imaging studies, providing a clearer picture of ceramide transport and localization without the confounding signals from fluorescent metabolites. nih.gov
| Probe Type | Fluorophore | Key Features | Subcellular Localization | Research Findings |
| Fluorescent Analog | N-[5-(5,7-dimethyl BODIPY)-1-pentanoyl]-D-erythro-sphingosine (C5-DMB-Cer) | Concentration-dependent emission shift (green to red). nih.gov | Golgi apparatus, tubulovesicular processes. nih.gov | Enabled estimation of ceramide concentrations in Golgi membranes (up to 5-10 mol %). Used to monitor transport to the cell surface. nih.gov |
| Fluorescent Analog | COUPY-labeled ceramides | Far-red/NIR emission, large Stokes' shifts, good cellular permeability. nih.govacs.org | Lysosomes, endosomes. nih.govacs.org | Demonstrated that the fluorophore can influence subcellular distribution. Useful for dual-color imaging with green-emitting probes. nih.govacs.org |
| Fluorescent Analog | BODIPY-labeled 1-deoxyceramides | Green emission, metabolically stable. nih.govacs.org | Golgi apparatus, nonlysosomal vesicles. nih.govacs.org | Higher metabolic stability allows for longer observation times, providing robust data for imaging applications. nih.gov |
| Bifunctional Analog | Photoactivatable and clickable ceramide (pacFACer) | Contains a photoactivatable group for cross-linking and a clickable group for attaching fluorophores. nih.gov | Ceramide-rich platforms. nih.gov | Used to identify and visualize ceramide-associated proteins (CAPs) like tubulin in living cells. nih.gov |
Genetically Encoded Fluorescent Probes
A significant advancement in lipid imaging has been the development of genetically encoded biosensors. These probes are proteins, typically fused to a fluorescent protein like EGFP, that contain a specific lipid-binding domain. mdpi.com When expressed in cells, they translocate to membranes enriched in their target lipid, providing a real-time readout of the lipid's distribution and dynamics. This approach avoids the potential artifacts associated with the metabolism of exogenous fluorescent analogs. mdpi.combiorxiv.org
For non-hydroxy ceramides, several probes have been developed based on the ceramide-binding domain of proteins like the kinase suppressor of ras 1 (KSR1). mdpi.comnih.govnih.gov Researchers have created different versions of these probes by tagging the CA3 domain of KSR1 at either the C-terminus (C-KSR) or N-terminus (N-KSR). mdpi.comnih.gov These probes have revealed distinct ceramide dynamics during processes such as phagocytosis. mdpi.comnih.gov
For example, C-KSR and a more stable version, C-KSR-GS, were found to be sensitive to changes in cellular ceramide levels, accumulating at the plasma membrane during phagocytosis. mdpi.comnih.gov In contrast, the N-terminally tagged probe, N-KSR, showed a different response and was suggested to have a preference for glucosyl-ceramide, a derivative of ceramide. mdpi.comnih.gov These findings underscore the specificity of different biosensors and their utility in dissecting the roles of distinct ceramide species. The use of these genetically encoded probes, often in combination with pharmacological inhibitors of ceramide metabolism, allows for a detailed investigation of the pathways that regulate the localization of these signaling lipids. biorxiv.org
| Probe Name | Basis | Key Features | Subcellular Localization | Research Findings |
| C-KSR / C-KSR-GS | C-terminally tagged CA3 domain of KSR1 fused to EGFP. mdpi.comnih.gov | Responds to ceramide depletion and accumulation. mdpi.comnih.gov | Plasma membrane, autolysosomes. mdpi.comnih.gov | Accumulates at the plasma membrane during phagocytosis, indicating a localized increase in ceramide. mdpi.comnih.gov |
| N-KSR | N-terminally tagged CA3 domain of KSR1 fused to EGFP. mdpi.comnih.gov | Responded differently to ceramide accumulation compared to C-KSR. mdpi.comnih.gov | Plasma membrane. mdpi.com | Did not accumulate at the plasma membrane during phagocytosis. Suggested to preferentially bind glucosyl-ceramide. mdpi.comnih.gov |
The application of these advanced imaging methodologies continues to provide unprecedented insights into the signaling functions of non-hydroxy ceramides. By visualizing the dynamic interplay of these lipids within the cellular landscape, researchers can better understand their contribution to both normal physiological processes and the development of disease.
Emerging Research Directions and Unanswered Questions Implied from the Future Perspectives Sections in Reviews
Elucidating the Precise Mechanistic Links between Non-hydroxy Ceramide Generation and Signal Transduction Pathways
Ceramides (B1148491) are now understood to be powerful second-signal effector molecules that regulate a wide range of cellular activities, including apoptosis (programmed cell death), cell senescence, the cell cycle, and cellular differentiation. nih.gov They are known to activate various enzymes involved in stress signaling, such as protein kinases and protein phosphatases. nih.gov For instance, ceramide can activate stress-activated protein kinases (SAPKs) like the Jun kinases (JNKs), kinase suppressor of Ras (KSR), and the atypical protein kinase C (PKC) isoform, PKC zeta. nih.gov Concurrently, it can activate protein phosphatases 1 (PP1) and 2A (PP2A), which in turn can inhibit pro-growth signaling pathways. nih.gov
However, the precise mechanisms by which ceramides directly activate enzymes like JNK and PP2A are still not fully understood. nih.gov Elucidating these direct molecular interactions is a key area of ongoing research. Understanding how ceramide generation is coupled to these signaling cascades is crucial for deciphering its role in cellular stress responses and processes like apoptosis. nih.gov It is becoming increasingly clear that ceramide generation is a nearly universal feature of programmed cell death. nih.gov In some apoptotic events, ceramide may be required to activate stress-signal cascades that lead to cell death while simultaneously suppressing growth and survival pathways. nih.gov
Ceramides are thought to exert some of their influence by forming large, ceramide-rich platforms (CRPs) within cell membranes. nih.gov These platforms can recruit specific proteins and induce the clustering of receptors, such as the Fas receptor (CD95), which is essential for initiating the death-inducing signaling complex and subsequent caspase activation. nih.gov The generation of ceramide through the action of sphingomyelinases (SMases) in the plasma membrane has been shown to be a key step in this process. nih.gov
Detailed Analysis of Subclass-Specific Functions of Non-hydroxy Ceramides
The term "ceramide" encompasses a family of related molecules that differ in the length of their acyl chains. These can be medium-chain (C12–C14), long-chain (C16–C18), very-long-chain (C20–C24), and ultra-long-chain (≥C26). nih.gov The specific functions of these different ceramide subclasses are a major focus of current research, as evidence suggests they have distinct roles in cellular processes.
The synthesis of these various ceramides is carried out by a family of six enzymes known as ceramide synthases (CerS), each with a preference for specific acyl chain lengths. nih.govnih.gov This enzymatic specificity is a key determinant of the types of ceramides produced in a particular cell or tissue. For example, CerS5 and CerS6 primarily produce C16 ceramides. nih.gov Interestingly, studies in mice have shown that deleting CerS6, but not CerS5, protects against diet-induced obesity and insulin (B600854) resistance, suggesting that the subcellular location of ceramide production can lead to vastly different physiological outcomes. nih.gov
The diverse functions of different ceramide subclasses are also evident in the skin, where they are crucial components of the epidermal barrier. lipotype.comlipotype.com The stratum corneum, the outermost layer of the skin, contains at least 12 subclasses of ceramides. researchgate.netkarger.com The ratio of these subclasses can be an important indicator of skin health. nih.gov For instance, an increase in non-hydroxy-sphingosine (NS) ceramides is associated with psoriasis, while a decrease is linked to dry skin. lipotype.com Similarly, increased levels of non-hydroxy-phytosphingosine (NP) ceramides are associated with psoriasis. lipotype.com
The following table summarizes some of the known subclasses of non-hydroxy ceramides and their associations:
| Ceramide Subclass | Abbreviation | Associated Conditions/Functions |
| Non-hydroxy fatty acid/dihydrosphingosine base ceramide | CER[NdS] | Altered levels in atopic dermatitis and psoriasis. nih.gov |
| Non-hydroxy fatty acid/sphingosine (B13886) base ceramide | CER[NS] | Increased levels associated with psoriasis; decreased levels with dry skin. lipotype.comnih.gov |
| Non-hydroxy fatty acid/phytosphingosine (B30862) base ceramide | CER[NP] | Increased levels associated with psoriasis. lipotype.comnih.gov Crucial for skin barrier function. karger.com |
| Non-hydroxy fatty acid/6-hydroxy-sphingosine base ceramide | CER[NH] | Plays a role in epidermal barrier function. lipotype.com Levels can fluctuate with seasons. lipotype.com |
Advanced Structural Biology of Non-hydroxy Ceramide-Protein Interactions
Understanding how non-hydroxy ceramides interact with proteins at a molecular level is crucial for deciphering their biological functions. Advanced techniques in structural biology are beginning to provide detailed insights into these interactions.
One key area of investigation is the interaction between ceramides and the enzymes that metabolize them. For example, the crystal structure of human neutral ceramidase (nCDase), an enzyme that breaks down ceramide, has revealed a deep, hydrophobic active site pocket that binds ceramide. nih.gov This structure provides a basis for understanding how the enzyme recognizes and hydrolyzes its substrate and could aid in the development of drugs that target this enzyme for conditions like cancer. nih.gov
Another important protein is CERT (ceramide transfer protein), which is responsible for the nonvesicular transport of ceramide from the endoplasmic reticulum to the Golgi apparatus. pnas.org Crystal structures of the CERT START domain in complex with different ceramides have shown that the ceramide molecule is buried in a long, amphiphilic cavity. pnas.org The specific recognition of the ceramide headgroup is achieved through a network of hydrogen bonds with specific amino acid residues at the end of this cavity. pnas.org This structural information explains how CERT can distinguish ceramide from other lipids. pnas.org
Recent advancements in proteomics are also enabling large-scale studies of lipid-protein interactions. researchgate.net By using lipid-immobilized beads, researchers can identify proteins that bind to specific lipids, including ceramides. researchgate.net This approach has the potential to reveal novel ceramide-binding proteins and shed light on their roles in various cellular processes. researchgate.net
Investigation of Spatial and Temporal Regulation of Non-hydroxy Ceramide Synthesis and Action within Cellular Compartments
The location and timing of non-hydroxy ceramide synthesis and action are critical for their biological effects. Different cellular compartments, such as the endoplasmic reticulum (ER), mitochondria, and plasma membrane, are involved in ceramide metabolism and signaling.
The de novo synthesis of ceramides primarily occurs in the ER. nih.gov From there, ceramides can be transported to other organelles. For instance, ceramide synthesized in the ER can be readily imported into mitochondria via contact sites known as MAM (mitochondria-associated ER membranes). nih.gov The accumulation of ceramide in mitochondria is linked to the initiation of apoptosis. nih.gov
The regulation of ceramide-metabolizing enzymes within these compartments is a key area of research. For example, dihydroceramide (B1258172) desaturase (DES), an enzyme that converts dihydroceramide to ceramide, is normally located in the ER but can be targeted to mitochondria under certain conditions, which can induce apoptosis. nih.gov
The spatial organization of ceramides within membranes is also crucial. As mentioned earlier, ceramides can form ceramide-rich platforms (CRPs) that act as signaling hubs. nih.gov The formation of these platforms is a dynamic process that is tightly regulated.
The temporal regulation of ceramide synthesis is also critical. Many stress stimuli, such as inflammatory cytokines and chemotherapeutics, can induce the synthesis of ceramides. nih.gov This rapid increase in ceramide levels can trigger various cellular responses, including metabolic changes and cell death. nih.gov Understanding how the timing of ceramide production is controlled in response to different signals is a key unanswered question.
Q & A
Q. What validated methods are recommended for extracting ceramides (non-hydroxy) from biological tissues?
The Bligh & Dyer method is widely used for lipid extraction due to its efficiency and reproducibility. Tissues are homogenized with chloroform-methanol (2:1 v/v) to form a miscible system with tissue water. After dilution with chloroform and water, the chloroform layer containing lipids is isolated. This method minimizes lipid degradation and is adaptable to various tissues, including skin or cell cultures . For ceramide-specific extraction, coupling this with solid-phase extraction (SPE) using silica gel columns can enhance purity by removing non-lipid contaminants .
Q. How can researchers distinguish non-hydroxy ceramides from hydroxylated variants in analytical workflows?
Non-hydroxy ceramides lack hydroxyl groups on both the fatty acid and sphingoid base. Structural confirmation requires tandem mass spectrometry (MS/MS) to fragment ions and identify hydroxylation patterns. For example, precursor ion scans for m/z 264.2 (characteristic of non-hydroxy ceramides) can differentiate them from hydroxylated analogs (e.g., α-hydroxy ceramides, which produce m/z 282.2) . Thin-layer chromatography (TLC) with specific solvent systems (e.g., chloroform-methanol-acetic acid, 94:1:5) can also separate ceramide subclasses based on polarity differences .
Q. What quantification techniques are most reliable for ceramide analysis in the 50 mg range?
High-performance liquid chromatography coupled with evaporative light scattering detection (HPLC-ELSD) or mass spectrometry (HPLC-MS) provides precise quantification. For 50 mg samples, internal standards (e.g., C17 ceramide) should be spiked prior to extraction to correct for recovery variability. Calibration curves spanning 0.1–50 µg/mL ensure linearity, with limits of detection (LOD) < 10 ng/mL achievable via MS .
Advanced Research Questions
Q. How should researchers address contradictions in reported ceramide bioactivity across studies?
Discrepancies often arise from differences in ceramide subspecies profiles or experimental models. For example, non-hydroxy ceramides (e.g., CerNS) may exhibit pro-apoptotic effects in cancer cells, while hydroxylated forms (e.g., CerAS) show opposing roles. To resolve contradictions:
- Standardize nomenclature : Use IUPAC-based naming (e.g., "Cer[NDS]": N=non-hydroxy fatty acid, D=dihydrosphingosine, S=sphingosine) to clarify structural identity .
- Orthogonal validation : Combine genetic (e.g., siRNA knockdown of ceramide synthases) and pharmacological (e.g., myriocin inhibition) approaches to confirm observed effects .
Q. What experimental design considerations are critical for studying ceramide stability in 50 mg batches?
Non-hydroxy ceramides are prone to oxidation and hydrolysis. Key steps include:
- Storage : Lyophilized ceramides should be stored at -80°C under argon to prevent lipid peroxidation. In solution, use antioxidant additives (e.g., 0.01% butylated hydroxytoluene) .
- Stability assays : Monitor degradation via LC-MS over 72 hours under experimental conditions (e.g., 37°C, pH 7.4) to determine half-life and adjust dosing intervals in cell studies .
Q. How can researchers integrate multi-omics data to elucidate ceramide metabolic pathways?
A systems biology approach combines:
- Lipidomics : Quantify ceramide subspecies via targeted MS.
- Transcriptomics : Profile enzymes like ceramide synthase (CerS) isoforms using RNA-seq.
- Pathway analysis : Tools like KEGG or Reactome map ceramide flux through sphingolipid pathways. For example, CerS2 knockdown reduces very-long-chain ceramides, altering membrane raft dynamics .
Q. What statistical methods are appropriate for analyzing ceramide heterogeneity in small sample sizes (e.g., 50 mg tissue)?
- Multivariate analysis : Principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA) can identify ceramide subspecies driving phenotypic variance.
- Bootstrapping : Resample datasets to estimate confidence intervals for low-abundance ceramides .
Methodological Guidance
Q. How to validate ceramide extraction efficiency in complex matrices?
Spike samples with isotopically labeled ceramides (e.g., d7-C16 ceramide) before extraction. Calculate recovery rates as (measured/spiked) × 100. Acceptable recovery ranges are 85–115% for MS-based assays .
Q. What tools enhance literature review for ceramide-related mechanisms?
Leverage structure-text hybrid search engines like Query Chem , which combines chemical structure queries (e.g., SMILES of non-hydroxy ceramides) with keywords like "apoptosis" or "barrier function" to prioritize relevant studies. This avoids ambiguity from variable nomenclature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
